Product packaging for Isomazole Hydrochloride(Cat. No.:CAS No. 87359-33-9)

Isomazole Hydrochloride

Cat. No.: B1672256
CAS No.: 87359-33-9
M. Wt: 323.8 g/mol
InChI Key: OJDNVOWLGHYRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

See also: Isomazole (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14ClN3O2S B1672256 Isomazole Hydrochloride CAS No. 87359-33-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

87359-33-9

Molecular Formula

C14H14ClN3O2S

Molecular Weight

323.8 g/mol

IUPAC Name

2-(2-methoxy-4-methylsulfinylphenyl)-3H-imidazo[4,5-c]pyridine;hydrochloride

InChI

InChI=1S/C14H13N3O2S.ClH/c1-19-13-7-9(20(2)18)3-4-10(13)14-16-11-5-6-15-8-12(11)17-14;/h3-8H,1-2H3,(H,16,17);1H

InChI Key

OJDNVOWLGHYRPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=NC=C3.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

86315-52-8 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-((2-methoxy-4-methylsulfinyl)phenyl)-H-imidazo(4,5-b)pyridine
AR-L 115 BS
AR-L115
BW A746C
BWA746C
isomazole
LY 175326
LY-175326
LY175326
MG 28734
MG-28734
sulmazol
sulmazole
Vardax

Origin of Product

United States

Foundational & Exploratory

Isomazole Hydrochloride: A Technical Guide on its Mechanism of Action in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomazole hydrochloride is a cardiotonic agent with positive inotropic and lusitropic (myocardial relaxation) effects, primarily attributed to its action as a phosphodiesterase (PDE) inhibitor and a calcium sensitizer.[1][2] In cardiac myocytes, its principal mechanism involves the inhibition of phosphodiesterase III (PDE III), leading to an accumulation of intracellular cyclic adenosine monophosphate (cAMP).[1][3] This guide provides an in-depth analysis of the signaling pathways, quantitative effects, and experimental methodologies related to the action of isomazole in the cardiac myocyte.

Core Mechanism of Action: Phosphodiesterase Inhibition

Isomazole's primary mechanism in cardiac myocytes is the inhibition of the PDE III isozyme.[1][3] PDEs are enzymes responsible for the degradation of cyclic nucleotides, such as cAMP.[4] By inhibiting PDE III, isomazole prevents the breakdown of cAMP to AMP, leading to an increase in intracellular cAMP concentration.[5] This elevation in cAMP is a critical step in the signaling cascade that ultimately enhances myocardial contractility.[6] Isomazole has been shown to inhibit the peak III isozyme of dog heart phosphodiesterase with an IC50 of 100 microMolar.[1] In addition to PDE III, some studies suggest a combined inhibitory effect on PDE IV at concentrations that elicit the maximal positive inotropic effect.[3]

Signaling Pathway in the Cardiac Myocyte

The increased intracellular cAMP concentration initiated by isomazole triggers a well-defined signaling cascade within the cardiac myocyte, as illustrated below.

Isomazole_Signaling_Pathway cluster_membrane Sarcolemma cluster_cytosol Cytosol Isomazole Isomazole Hydrochloride PDE3 Phosphodiesterase III (PDE III) Isomazole->PDE3 Inhibits cAMP Increased [cAMP] PDE3->cAMP Prevents breakdown of PKA Protein Kinase A (PKA) cAMP->PKA Activates L_Ca_Channel L-type Ca2+ Channels PKA->L_Ca_Channel Phosphorylates Ca_Influx Increased Ca2+ Influx L_Ca_Channel->Ca_Influx Leads to Contraction Enhanced Myocardial Contraction Ca_Influx->Contraction Results in

Figure 1: Isomazole Signaling Pathway in Cardiac Myocytes.

Pathway Description:

  • Inhibition of PDE III: Isomazole enters the cardiac myocyte and specifically inhibits the activity of the PDE III enzyme.[1]

  • cAMP Accumulation: The inhibition of PDE III prevents the hydrolysis of cAMP, leading to its accumulation within the cell's cytosol.[5]

  • PKA Activation: The elevated levels of cAMP activate cAMP-dependent Protein Kinase A (PKA).[4]

  • Phosphorylation of L-type Calcium Channels: PKA then phosphorylates several target proteins, most notably the L-type calcium channels located on the sarcolemma.[4][7]

  • Increased Calcium Influx: Phosphorylation of these channels increases their probability of opening, leading to an enhanced influx of extracellular calcium into the myocyte during the action potential.[4]

  • Enhanced Contraction: This increased intracellular calcium concentration augments the calcium-induced calcium release from the sarcoplasmic reticulum, leading to a stronger interaction between actin and myosin filaments and, consequently, an enhanced force of myocardial contraction (positive inotropic effect).

Quantitative Data on Isomazole's Effects

The following tables summarize the quantitative effects of this compound from various experimental studies.

Table 1: In Vitro Effects on PDE Inhibition and Myocardial Contractility

ParameterModel SystemValueReference
IC50 for PDE III Inhibition Dog Heart100 µM[1]
Force of Contraction Non-failing Human Ventricular Trabeculae CarneaeIncrease to 278.3 ± 89.1% of pre-drug value[3]
Force of Contraction Failing Human Ventricular Trabeculae CarneaeIncrease to 110.1 ± 10.7% of pre-drug value[3]

Table 2: In Vivo Hemodynamic Effects in Humans

ParameterPatient PopulationDosageEffectReference
Cardiac Output Chronic Heart Failure20 mg (oral)+20%[8][9]
Systemic Resistance Heart Failure3 µg/kg/min (IV)-20%[1][2]
Left and Right Filling Pressures Heart Failure3 µg/kg/min (IV)-35-45%[1][2]
Mean Arterial Pressure Chronic Heart Failure20 mg (oral)-13%[8][9]
Pulmonary Artery Pressure Chronic Heart Failure20 mg (oral)-31%[8][9]

Experimental Protocols

Detailed, step-by-step protocols are often proprietary to the conducting laboratories. However, this section outlines the general methodologies employed in the studies cited in this guide.

Measurement of Force of Contraction in Trabeculae Carneae

This ex vivo method allows for the direct measurement of myocardial tissue contractility.

Trabeculae_Workflow Start Heart Explantation Dissection Isolation of Ventricular Trabeculae Start->Dissection Mounting Mounting in Organ Bath with Force Transducer Dissection->Mounting Stimulation Electrical Field Stimulation Mounting->Stimulation Drug_Application Addition of Isomazole Stimulation->Drug_Application Data_Acquisition Recording of Isometric Contraction Force Drug_Application->Data_Acquisition End Data Analysis Data_Acquisition->End

Figure 2: Experimental Workflow for Force of Contraction Measurement.
  • Tissue Isolation: Thin, unbranched trabeculae carneae are carefully dissected from the ventricles of explanted hearts (animal or human).[10]

  • Mounting: The isolated muscle strip is mounted in an organ bath containing an oxygenated physiological salt solution at a controlled temperature. One end is attached to a fixed point, and the other to a sensitive force transducer.[10]

  • Stimulation: The muscle is stimulated to contract at a regular frequency using electrical field stimulation.

  • Drug Application: After establishing a stable baseline of contractile force, isomazole is added to the bath in increasing concentrations.

  • Data Acquisition: The force of contraction is continuously recorded, allowing for the determination of changes in peak tension and rates of contraction and relaxation.[11]

Phosphodiesterase Activity Assay

The inhibitory effect of isomazole on PDE is quantified using biochemical assays.

  • Enzyme Source: PDE isozymes are isolated and purified from cardiac tissue homogenates, often using techniques like DEAE-Sepharose chromatography.[3]

  • Assay Principle: A known amount of the PDE III enzyme is incubated with its substrate, radiolabeled cAMP, in the presence and absence of various concentrations of isomazole.

  • Quantification: The reaction is stopped, and the resulting radiolabeled 5'-AMP is separated from the unhydrolyzed cAMP. The amount of 5'-AMP produced is a measure of PDE activity.

  • IC50 Determination: By measuring the reduction in PDE activity across a range of isomazole concentrations, the half-maximal inhibitory concentration (IC50) can be calculated.

Measurement of Intracellular cAMP Levels

Directly measuring cAMP within single myocytes is crucial for confirming the mechanism of action.

  • Cell Isolation: Single cardiac myocytes are enzymatically isolated from ventricular tissue.

  • cAMP Detection: Modern methods often employ genetically encoded biosensors based on Fluorescence Resonance Energy Transfer (FRET). These sensors, such as Epac-based probes, change their fluorescent properties upon binding to cAMP.[12][13]

  • Experimental Procedure: Isolated myocytes expressing the FRET sensor are perfused with a control solution, and a baseline fluorescence ratio is established.

  • Stimulation and Imaging: The cells are then exposed to isomazole, and the change in the FRET ratio is monitored over time using fluorescence microscopy, providing a real-time measurement of the change in intracellular cAMP concentration.[7]

Conclusion

This compound enhances cardiac myocyte contractility and relaxation primarily through the inhibition of phosphodiesterase III. This leads to an increase in intracellular cAMP, activation of PKA, and subsequent phosphorylation of L-type calcium channels, resulting in a greater influx of calcium. Quantitative studies have confirmed its potent inotropic effects in both isolated cardiac tissue and in clinical settings. The experimental methodologies outlined provide a framework for the continued investigation of this and similar cardiotonic agents.

References

Isomazole Hydrochloride: A Technical Overview of its Phosphodiesterase Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Isomazole hydrochloride is an imidazopyridine derivative recognized for its positive inotropic and vasodilatory properties, primarily attributed to its activity as a phosphodiesterase (PDE) inhibitor. This technical guide provides a comprehensive overview of the available information on Isomazole's PDE inhibition profile. While specific quantitative inhibitor constants (e.g., IC50, Ki) across the full spectrum of PDE isoforms are not extensively documented in publicly available literature, this document synthesizes the existing qualitative data. Furthermore, it details generalized experimental protocols for assessing PDE inhibition and illustrates the key signaling pathways affected by the modulation of the targeted PDE families, namely PDE3 and PDE4. This guide is intended to serve as a foundational resource for researchers engaged in the study of Isomazole and related compounds.

Introduction

Isomazole is a cardiotonic agent that has been investigated for the management of heart failure.[1][2] Its mechanism of action is linked to the inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting these enzymes, Isomazole increases the intracellular concentrations of cyclic nucleotides, leading to downstream physiological effects such as increased cardiac contractility and vasodilation.[4]

Phosphodiesterase Inhibition Profile of Isomazole

The precise quantitative inhibition profile of Isomazole across the 11 known PDE families has not been extensively published. The available data is largely qualitative and focuses on its effects on PDE3 and PDE4.

Table 1: Summary of Isomazole's Qualitative Phosphodiesterase Inhibition Profile

PDE FamilySubstrateInhibition by IsomazoleEvidence/Remarks
PDE3 cAMP, cGMPYes Isomazole's positive inotropic effects are attributed in part to PDE3 inhibition, which increases cAMP levels in cardiomyocytes.[1][3] Some reports describe it as a weak inhibitor of PDE3.[5]
PDE4 cAMPYes Complete inhibition of PDE4 has been observed at concentrations that elicit the maximal positive inotropic effect of Isomazole.[1]
cGMP-specific PDEs (e.g., PDE5) cGMPSuggested Some studies have surprisingly found that Isomazole is a significant inhibitor of cGMP-specific phosphodiesterase.[5]

It is noteworthy that at concentrations producing its maximal positive inotropic effect, Isomazole has been reported to completely inhibit both PDE3 and PDE4.[1] This dual inhibition likely contributes to its overall pharmacological profile.

Experimental Protocols for Determining Phosphodiesterase Inhibition

While the specific protocols used to characterize Isomazole are not detailed in the available literature, the following represents a standard methodology for determining the in vitro potency of a compound as a PDE inhibitor.

General Principle of a Phosphodiesterase Inhibition Assay

The most common methods for assessing PDE activity and its inhibition involve the use of radiolabeled substrates (e.g., [3H]-cAMP or [3H]-cGMP). The assay measures the conversion of the radiolabeled cyclic nucleotide to its corresponding 5'-monophosphate by the PDE enzyme. The inhibitor's potency is determined by its ability to prevent this conversion.

Representative Protocol: Radiolabeled Substrate PDE Inhibition Assay

This protocol is a generalized representation and may require optimization depending on the specific PDE isoform and inhibitor being tested.

Materials:

  • Purified recombinant human PDE enzyme (isoform of interest)

  • [3H]-cAMP or [3H]-cGMP

  • Unlabeled cAMP or cGMP

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex AG1-X8)

  • Scintillation cocktail

  • Microplates and scintillation vials

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, a fixed concentration of the PDE enzyme, and the test inhibitor (Isomazole) at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP) to the reaction mixture. The final substrate concentration should be below the Km value for the specific enzyme to ensure assay sensitivity.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring that the reaction proceeds within the linear range (typically 10-20% substrate conversion).

  • Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).

  • Conversion to Adenosine/Guanosine: Add snake venom nucleotidase to the terminated reaction mixture and incubate. The nucleotidase converts the radiolabeled 5'-AMP or 5'-GMP product into radiolabeled adenosine or guanosine.

  • Separation of Substrate and Product: Add an anion-exchange resin slurry to the mixture. The negatively charged, unreacted [3H]-cAMP or [3H]-cGMP and the [3H]-5'-AMP or [3H]-5'-GMP will bind to the resin, while the uncharged radiolabeled adenosine or guanosine product will remain in the supernatant.

  • Quantification: Centrifuge the mixture and transfer a sample of the supernatant to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity in the supernatant is directly proportional to the PDE activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce PDE activity by 50%).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_pde Prepare PDE Enzyme Solution mix_reagents Combine Enzyme, Buffer, and Isomazole prep_pde->mix_reagents prep_inhibitor Prepare Isomazole Dilutions prep_inhibitor->mix_reagents prep_substrate Prepare Radiolabeled Substrate start_reaction Add Substrate to Initiate prep_substrate->start_reaction mix_reagents->start_reaction incubate Incubate at 30°C start_reaction->incubate terminate Terminate Reaction (Heat Inactivation) incubate->terminate add_nucleotidase Add Snake Venom Nucleotidase terminate->add_nucleotidase add_resin Add Anion-Exchange Resin add_nucleotidase->add_resin separate Centrifuge to Separate Supernatant add_resin->separate quantify Scintillation Counting of Supernatant separate->quantify calc_inhibition Calculate % Inhibition quantify->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Fig. 1: Generalized workflow for a PDE inhibition assay.

Signaling Pathways

The therapeutic effects of Isomazole are a direct consequence of its ability to modulate intracellular signaling cascades by preventing the breakdown of cAMP.

PDE3 Inhibition in Cardiac Myocytes

In cardiac muscle cells, the inhibition of PDE3 leads to an accumulation of cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac contractility.

pde3_inhibition_cardiomyocyte isomazole Isomazole pde3 PDE3 isomazole->pde3 Inhibits amp 5'-AMP pde3->amp camp cAMP camp->pde3 Hydrolyzes pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca2+ Channels pka->ca_channel Phosphorylates pln Phospholamban pka->pln Phosphorylates ca_influx ↑ Ca2+ Influx ca_channel->ca_influx serca ↑ SERCA2a Activity pln->serca contractility ↑ Myocardial Contractility (Positive Inotropy) ca_influx->contractility serca->contractility

Fig. 2: Signaling pathway of PDE3 inhibition in a cardiomyocyte.
PDE4 Inhibition in Vascular Smooth Muscle Cells

In vascular smooth muscle, PDE4 is a key regulator of cAMP levels. Inhibition of PDE4 by Isomazole leads to cAMP accumulation, PKA activation, and subsequent phosphorylation of proteins that promote muscle relaxation, resulting in vasodilation.

pde4_inhibition_smooth_muscle isomazole Isomazole pde4 PDE4 isomazole->pde4 Inhibits amp 5'-AMP pde4->amp camp cAMP camp->pde4 Hydrolyzes pka Protein Kinase A (PKA) camp->pka Activates mlck Myosin Light Chain Kinase (MLCK) pka->mlck Inhibits mlc_p Phosphorylated MLC mlck->mlc_p Phosphorylates mlc Myosin Light Chain (MLC) mlc->mlck vasodilation Smooth Muscle Relaxation (Vasodilation) mlc_p->vasodilation Leads to Contraction (Inhibition leads to Relaxation)

Fig. 3: Signaling pathway of PDE4 inhibition in vascular smooth muscle.

Conclusion

This compound is a phosphodiesterase inhibitor with recognized activity against PDE3 and PDE4. This inhibition leads to increased intracellular cAMP levels, resulting in positive inotropic and vasodilatory effects. While the qualitative aspects of its mechanism are established, there is a notable absence of comprehensive quantitative data on its inhibition profile across the full range of PDE isoforms. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for researchers. Further studies are warranted to fully characterize the selectivity and potency of Isomazole, which will be crucial for a more complete understanding of its pharmacological profile and for the development of novel, more selective PDE inhibitors.

References

An In-depth Technical Guide on the Calcium Sensitizing Properties of Isomazole Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomazole hydrochloride is a novel cardiotonic agent characterized by a dual mechanism of action: phosphodiesterase (PDE) inhibition and direct sensitization of the contractile machinery to calcium. This dual activity positions it as a potentially valuable therapeutic agent for conditions such as congestive heart failure. This technical guide provides a comprehensive overview of the calcium-sensitizing properties of isomazole, including its effects on myocardial contractility, its interaction with phosphodiesterase isoenzymes, and its hemodynamic consequences. Detailed experimental protocols for key assays are provided, along with visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

Isomazole is an imidazopyridine derivative that has demonstrated positive inotropic and vasodilator effects in both preclinical and clinical studies.[1][2] Unlike traditional inotropic agents that primarily increase intracellular calcium levels, which can lead to adverse effects such as arrhythmias and increased myocardial oxygen consumption, isomazole enhances the sensitivity of the myofilaments to existing calcium concentrations. This calcium-sensitizing effect, combined with its phosphodiesterase inhibitory properties, offers a potentially more favorable efficacy and safety profile for the treatment of heart failure.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the pharmacological effects of this compound.

Table 1: Phosphodiesterase Inhibition

Enzyme TargetIC50 ValueSpeciesReference
Phosphodiesterase III Isozyme100 µMDog (heart)[3]
Phosphodiesterase III and IVComplete Inhibition*Human[4]

*At concentrations that produce a maximal positive inotropic effect.

Table 2: Effects on Myocardial Contractility in vitro

PreparationEffectConcentration RangeSpeciesReference
Skinned Myocardial FibersIncreased half-maximal, Ca2+-activated force development0.01 - 1 mMHuman, Pig, Monkey, Guinea-pig, Rat[5]
Ventricular Trabeculae Carneae (non-failing)278.3 ± 89.1% increase in force of contractionNot specifiedHuman[4]
Ventricular Trabeculae Carneae (failing)110.1 ± 10.7% increase in force of contractionNot specifiedHuman[4]

Table 3: Hemodynamic Effects in Patients with Congestive Heart Failure (Intravenous Administration)

ParameterChangeDosePatient GroupReference
Cardiac Output+23%3 µg/kg/min for 30 minElevated preload (>15 mmHg)[1]
Cardiac Output-18%3 µg/kg/min for 30 minNormal preload[1]
Systemic Resistance-20%3 µg/kg/min for 30 minOverall[1]
Left and Right Filling Pressures-35-45%3 µg/kg/min for 30 minOverall[1]

Table 4: Hemodynamic Effects in Patients with Congestive Heart Failure (Oral Administration)

ParameterChangeDoseReference
Cardiac Output+20% (p=0.031)20 mg[6]
Mean Arterial Pressure-6% (p=0.035)10 mg[6]
Mean Arterial Pressure-13% (p=0.047)20 mg[6]
Pulmonary Artery Pressure-14% (p<0.001)10 mg[6]
Pulmonary Artery Pressure-31% (p=0.006)20 mg[6]

Table 5: Hemodynamic Effects in a Canine Model of Congestive Heart Failure

ParameterEffectDoseReference
Cardiac OutputIncreased10 and 20 µg/kg/min[2]
Heart RateIncreased10 and 20 µg/kg/min[2]
Left Ventricular dP/dtIncreased10 and 20 µg/kg/min[2]
Aortic PressureDecreased10 and 20 µg/kg/min[2]
Total Peripheral Vascular ResistanceDecreased10 and 20 µg/kg/min[2]

Experimental Protocols

Measurement of Calcium Sensitivity in Skinned Cardiac Muscle Fibers

This protocol outlines the general procedure for assessing the effect of this compound on the calcium sensitivity of the contractile apparatus using chemically skinned cardiac muscle fibers.

Objective: To determine the effect of Isomazole on the force-calcium relationship in demembranated cardiac muscle cells.

Materials:

  • Cardiac tissue (e.g., ventricular papillary muscle)

  • Skinning solution (e.g., containing Triton X-100 or saponin)

  • Relaxing solution (low Ca2+)

  • Activating solutions (with varying Ca2+ concentrations)

  • This compound stock solution

  • Force transducer and recording system

Procedure:

  • Fiber Preparation:

    • Excise a small bundle of cardiac muscle fibers from the tissue of interest.

    • Chemically "skin" the fibers by incubating them in a skinning solution (e.g., containing a detergent like Triton X-100) to permeabilize the cell membranes. This allows for direct control of the intracellular environment.

  • Mounting:

    • Mount a single skinned fiber or a small bundle of fibers between a force transducer and a length controller.

  • Force-Calcium Relationship Measurement:

    • Initially, perfuse the fiber with a relaxing solution containing a high concentration of a calcium chelator (e.g., EGTA) to establish a baseline of zero force.

    • Sequentially perfuse the fiber with a series of activating solutions containing progressively increasing concentrations of free calcium.

    • Record the steady-state isometric force generated at each calcium concentration.

  • Isomazole Application:

    • Repeat the force-calcium relationship measurement in the presence of various concentrations of this compound added to the activating solutions.

  • Data Analysis:

    • Plot the normalized force as a function of the negative logarithm of the free calcium concentration (pCa).

    • Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of the maximal force is produced) and the Hill coefficient (a measure of cooperativity). A leftward shift in the force-pCa curve in the presence of Isomazole indicates an increase in calcium sensitivity.

Phosphodiesterase Inhibition Assay

This protocol provides a general outline for determining the inhibitory effect of this compound on phosphodiesterase isoenzymes.

Objective: To quantify the inhibitory potency (IC50) of Isomazole against specific PDE isoenzymes (e.g., PDE III and PDE IV).

Materials:

  • Purified PDE isoenzymes (e.g., from cardiac tissue)

  • Substrate: cyclic AMP (cAMP)

  • This compound stock solution

  • Assay buffer

  • Method for detecting the product of the reaction (e.g., 5'-AMP), which could involve radioactive labeling, fluorescent probes, or enzymatic coupling.

Procedure:

  • Reaction Setup:

    • In a multi-well plate, prepare reaction mixtures containing the assay buffer, the purified PDE isoenzyme, and varying concentrations of this compound.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate (cAMP).

  • Incubation:

    • Incubate the reaction mixture for a defined period at a controlled temperature (e.g., 37°C).

  • Termination of Reaction:

    • Stop the reaction (e.g., by heat inactivation or the addition of a stop solution).

  • Product Quantification:

    • Measure the amount of cAMP that has been hydrolyzed to 5'-AMP.

  • Data Analysis:

    • Calculate the percentage of PDE activity inhibited at each concentration of Isomazole.

    • Plot the percentage of inhibition against the logarithm of the Isomazole concentration.

    • Determine the IC50 value, which is the concentration of Isomazole that causes 50% inhibition of the PDE activity, by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of Isomazole and a typical experimental workflow for its characterization.

G cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_contractile Contractile Apparatus BetaAR β-Adrenergic Receptor AC Adenylate Cyclase BetaAR->AC Activates cAMP cAMP AC->cAMP Converts ATP to Isomazole Isomazole Hydrochloride PDE3_4 Phosphodiesterase (PDE3/4) Isomazole->PDE3_4 Inhibits TroponinC Troponin C Isomazole->TroponinC Increases Ca²⁺ Sensitivity PDE3_4->cAMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Ca²⁺ PKA->Calcium Phosphorylates Ca²⁺ channels (increases influx) Calcium->TroponinC Binds to ActinMyosin Actin-Myosin Interaction TroponinC->ActinMyosin Initiates Contraction Increased Contraction ActinMyosin->Contraction

Figure 1: Proposed signaling pathway of this compound.

G start Start: Characterization of Isomazole in_vitro In Vitro Experiments start->in_vitro in_vivo In Vivo / Clinical Studies start->in_vivo pde_assay Phosphodiesterase Inhibition Assay in_vitro->pde_assay skinned_fiber Skinned Fiber Calcium Sensitivity Assay in_vitro->skinned_fiber hemodynamics_animal Hemodynamic Studies (Animal Models) in_vivo->hemodynamics_animal hemodynamics_human Hemodynamic Studies (Human Trials) in_vivo->hemodynamics_human ic50 Determine IC₅₀ for PDE III & IV pde_assay->ic50 ec50 Determine EC₅₀ for Calcium Sensitization skinned_fiber->ec50 hemo_data_animal Collect Hemodynamic Data (e.g., CO, BP) hemodynamics_animal->hemo_data_animal hemo_data_human Collect Hemodynamic Data (e.g., PCWP, CO) hemodynamics_human->hemo_data_human conclusion Conclusion: Dual Mechanism of Action (PDE Inhibition & Ca²⁺ Sensitization) ic50->conclusion ec50->conclusion hemo_data_animal->conclusion hemo_data_human->conclusion

Figure 2: Experimental workflow for characterizing Isomazole.

Discussion

The data presented in this guide highlight the dual mechanism of action of this compound. Its ability to inhibit phosphodiesterase III and IV leads to an increase in intracellular cAMP levels, which contributes to its positive inotropic and vasodilatory effects.[4] Simultaneously, Isomazole directly enhances the calcium sensitivity of the cardiac myofilaments, as demonstrated by the leftward shift in the force-pCa relationship in skinned fiber preparations.[5] This latter effect is particularly significant as it allows for an increase in myocardial contractility without a corresponding increase in intracellular calcium concentration, which is a key drawback of many other inotropic agents.

The hemodynamic studies in both animals and humans with heart failure confirm the clinical relevance of these mechanisms, showing improvements in cardiac output and reductions in filling pressures.[1][2][6] However, it is noteworthy that the response to Isomazole can be dependent on the preload status of the patient, with more beneficial effects observed in those with elevated preload.[1]

Conclusion

This compound is a promising cardiotonic agent with a unique pharmacological profile. Its calcium-sensitizing properties, in conjunction with its phosphodiesterase inhibitory effects, offer a novel approach to the management of heart failure. The detailed experimental protocols and data presented in this technical guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Isomazole and similar compounds. Further research is warranted to fully characterize the molecular interactions underlying its calcium-sensitizing effects and to optimize its clinical application.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Isomazole Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Isomazole Hydrochloride, a potent cardiotonic agent. This document details the scientific background, experimental protocols, and analytical data pertinent to this compound, serving as a valuable resource for researchers and professionals in the field of drug development.

Introduction

Isomazole, chemically known as 2-(2-methoxy-4-methylsulfinylphenyl)-3H-imidazo[4,5-c]pyridine, is a noteworthy compound recognized for its cardiotonic properties.[1] It functions as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE3 and PDE4, and also exhibits calcium-sensitizing effects. This dual mechanism of action enhances myocardial contractility and promotes vasodilation, making it a subject of interest in the treatment of heart failure. This guide will focus on the synthesis of its hydrochloride salt and the analytical methods used for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, 2-methoxy-4-(methylthio)benzoic acid, followed by a cyclocondensation reaction to form the imidazo[4,5-c]pyridine core, oxidation of the thioether, and subsequent formation of the hydrochloride salt.

Synthesis Workflow

The overall synthetic pathway can be visualized as a three-stage process: synthesis of the carboxylic acid intermediate, formation of the Isomazole base, and its conversion to the hydrochloride salt.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Isomazole Base Formation cluster_2 Stage 3: Hydrochloride Salt Formation A Starting Materials B 2-methoxy-4-(methylthio)benzoic acid A->B Multi-step synthesis D Isomazole Base B->D Cyclocondensation & Oxidation C 3,4-Diaminopyridine C->D E This compound D->E Acid-base reaction F Hydrochloric Acid F->E

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-c]pyridine

A mixture of 2-methoxy-4-(methylthio)benzoic acid and 3,4-diaminopyridine is heated in a suitable solvent, such as polyphosphoric acid or a high-boiling point alcohol, to facilitate the cyclocondensation reaction. The reaction mixture is heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium bicarbonate solution, to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried.

Step 2: Oxidation to Isomazole

The intermediate from Step 1 is dissolved in a suitable organic solvent, such as dichloromethane or acetic acid. An oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at a controlled temperature, typically 0-5 °C, to prevent over-oxidation. The reaction is stirred for a few hours until the oxidation is complete (monitored by TLC). The reaction is then quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the Isomazole base.

Step 3: Formation of this compound

The synthesized Isomazole base is dissolved in a suitable solvent, such as isopropanol or ethanol. A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or isopropanolic HCl) is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

Chemical Characterization

A comprehensive suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

The logical flow for the chemical characterization of this compound involves a series of spectroscopic and physical analyses to confirm its structure and purity.

Characterization_Workflow cluster_spectroscopy Spectroscopic Techniques A Synthesized Isomazole HCl B Physical Characterization (Melting Point) A->B C Spectroscopic Analysis A->C D Purity Assessment (HPLC) A->D E NMR (¹H, ¹³C) C->E F FTIR C->F G Mass Spectrometry C->G

Caption: Logical workflow for chemical characterization.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for Isomazole and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₄ClN₃O₂S
Molecular Weight 323.80 g/mol
Appearance White to off-white solid
Melting Point Not available
Solubility Soluble in DMSO

Table 2: Spectroscopic Data for Isomazole

TechniqueData
¹H NMR (DMSO-d₆) Data not available in searched literature.
¹³C NMR (DMSO-d₆) A spectrum is available on PubChem, but specific peak assignments are not provided.[1]
FTIR (KBr, cm⁻¹) Data not available in searched literature.
Mass Spec (m/z) Calculated: 287.0728 (for Isomazole base)[1]

Mechanism of Action: Signaling Pathway

Isomazole exerts its cardiotonic effects by inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Isomazole increases intracellular cAMP levels in cardiac myocytes. This leads to the activation of Protein Kinase A (PKA), which then phosphorylates several downstream targets, including L-type calcium channels and phospholamban. The phosphorylation of these targets results in an increased influx of calcium into the cell and enhanced sarcoplasmic reticulum calcium uptake and release, ultimately leading to increased myocardial contractility.

Signaling_Pathway cluster_cell Cardiac Myocyte BetaAR β-Adrenergic Receptor AC Adenylyl Cyclase BetaAR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP AMP AMP cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) PDE3->cAMP Degrades Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates PLB Phospholamban PKA->PLB Phosphorylates Contractility Increased Contractility Ca_Channel->Contractility ↑ Ca²⁺ influx PLB->Contractility ↑ SR Ca²⁺ cycling Isomazole Isomazole HCl Isomazole->PDE3 Inhibits

Caption: Isomazole's mechanism of action via PDE3 inhibition.

Conclusion

This technical guide has outlined the synthesis and chemical characterization of this compound. While a general synthetic route and a clear understanding of its mechanism of action are established, specific experimental data for the hydrochloride salt, particularly spectroscopic and melting point information, remain to be fully disclosed in publicly available literature. Further research and publication of this data would be highly beneficial to the scientific community. The provided workflows and signaling pathway diagram offer a solid foundation for researchers and professionals working with this and related compounds.

References

An In-depth Technical Guide to the Pharmacological and Toxicological Profile of Isomazole Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomazole Hydrochloride is a cardiotonic agent with a dual mechanism of action, exhibiting both phosphodiesterase (PDE) inhibitory activity and calcium sensitizing effects. This unique pharmacological profile has positioned it as a subject of interest for the management of heart failure. This technical guide provides a comprehensive overview of the pharmacological and toxicological characteristics of this compound, with a focus on its mechanism of action, hemodynamic effects, and safety profile. Quantitative data from preclinical and clinical studies are summarized in tabular format for ease of comparison. Detailed experimental protocols for key assays are provided to facilitate study replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to enhance understanding of the complex biological processes involved.

Pharmacological Profile

Mechanism of Action

This compound exerts its cardiotonic effects through a dual mechanism of action:

  • Phosphodiesterase (PDE) Inhibition: Isomazole is an inhibitor of phosphodiesterase, with a notable selectivity for PDE III and PDE IV isoenzymes.[1] By inhibiting these enzymes, Isomazole prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[2] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various intracellular proteins. In cardiac myocytes, this results in an increased influx of calcium ions, leading to enhanced myocardial contractility (positive inotropic effect).[2] In vascular smooth muscle, increased cAMP levels promote relaxation, resulting in vasodilation and a reduction in both preload and afterload.[2]

  • Calcium Sensitization: In addition to its PDE inhibitory effects, Isomazole directly enhances the sensitivity of the contractile proteins to calcium.[3] This means that for a given intracellular calcium concentration, Isomazole potentiates the force of contraction. This calcium-sensitizing effect is a key differentiator from pure PDE inhibitors and may contribute to a more favorable energetic profile, as it does not solely rely on increasing intracellular calcium levels, which can be associated with arrhythmogenic risks.[4]

Signaling Pathway of this compound's Mechanism of Action

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to Isomazole This compound PDE Phosphodiesterase (PDE3/4) Isomazole->PDE Inhibits Contractile_Proteins Contractile Proteins (Troponin C) Isomazole->Contractile_Proteins Sensitizes PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels Ca²⁺ Channels PKA->Ca_channels Phosphorylates Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Increases Ca_influx->Contractile_Proteins Binds to Contraction Increased Myocardial Contraction Contractile_Proteins->Contraction

A diagram illustrating the dual mechanism of action of this compound.

Hemodynamic Effects

Clinical and preclinical studies have demonstrated that this compound produces significant hemodynamic effects, primarily characterized by increased cardiac output and reduced vascular resistance.

Table 1: Summary of Hemodynamic Effects of this compound in Dogs with Congestive Heart Failure

ParameterChange with IsomazoleReference
Cardiac OutputIncreased[5]
Heart RateIncreased[5]
Left Ventricular dP/dtIncreased[5]
Aortic PressureDecreased[5]
Total Peripheral Vascular ResistanceDecreased[5]
Myocardial Blood FlowIncreased[5]
Quadriceps Muscle Blood FlowIncreased[5]
Brain Blood FlowIncreased[5]

Table 2: Summary of Hemodynamic Effects of this compound in Human Patients with Chronic Heart Failure

ParameterChange with Isomazole (20 mg)Reference
Cardiac Output+20%[4]
Pulmonary Wedge PressureDecreased[4]
Mean Arterial Pressure-13%[4]
Pulmonary Artery Pressure-31%[4]

Studies in awake dogs with experimentally induced congestive heart failure showed that Isomazole increased cardiac output, heart rate, and both right and left ventricular dP/dt, while decreasing aortic pressure and total peripheral vascular resistance.[5] Notably, these effects were not mediated by the autonomic nervous system.[5] In patients with chronic heart failure, oral administration of Isomazole led to a dose-dependent decrease in pulmonary wedge pressure, with higher doses increasing cardiac output and decreasing mean arterial and pulmonary artery pressures.[4]

Toxicological Profile

The toxicological profile of this compound has been evaluated in acute, subchronic, and chronic studies in various animal models.

Acute Toxicity

Single oral doses of Isomazole in dogs (25, 50, or 100 mg/kg) resulted in a marked drop in systemic blood pressure and reflex tachycardia.[3] The oral median lethal dose (LD50) in rats and mice was approximately 135 mg/kg and 525 mg/kg, respectively.

Chronic Toxicity

Long-term studies in Beagle dogs have identified the heart as the primary target organ for Isomazole-related toxicity.

Table 3: Summary of Chronic Toxicity Findings of this compound in Beagle Dogs (1-year study)

DoseKey FindingsReference
2 mg/kgNo-effect dose level for cardiotoxicity[3]
5 mg/kg and abovePost-dose increases in heart rate[3]
6 mg/kg and aboveSignificant increases in heart weight, multifocal myocardial fibrosis[3]
12.5 mg/kg and aboveDecline in basal heart rate[3]

Repeated administration of Isomazole in dogs led to dose-dependent cardiotoxic effects, including increased heart rate, increased heart weight, and multifocal myocardial fibrosis at doses of 6 mg/kg and above.[3] The no-effect dose for cardiotoxicity in these studies was determined to be 2 mg/kg.[3]

Experimental Protocols

Hemodynamic Assessment in Conscious Dogs

This protocol outlines the methodology for evaluating the hemodynamic effects of this compound in a conscious canine model of heart failure.

Experimental Workflow for Canine Hemodynamic Study

A Surgical Implantation of Catheters B Recovery Period A->B C Baseline Hemodynamic Measurements B->C D Isomazole Infusion C->D E Continuous Hemodynamic Monitoring D->E F Data Analysis E->F

A flowchart of the experimental protocol for hemodynamic assessment in dogs.

Protocol:

  • Animal Model: Adult mongrel dogs are used. Right-sided congestive heart failure is surgically induced by creating pulmonary artery constriction and tricuspid valve avulsion.

  • Instrumentation: After a recovery period, under anesthesia, a Swan-Ganz catheter is inserted into the pulmonary artery via the jugular vein for measurement of cardiac output (thermodilution), pulmonary artery pressure, and pulmonary wedge pressure. A catheter is also placed in the femoral artery for monitoring systemic arterial pressure and for blood sampling.

  • Acclimatization: Dogs are allowed to recover fully from surgery and are acclimatized to the laboratory environment to minimize stress-related hemodynamic changes.

  • Baseline Measurements: On the day of the experiment, the conscious, resting dogs are placed in a sling. Baseline hemodynamic parameters, including heart rate, systemic and pulmonary arterial pressures, cardiac output, and right atrial pressure, are recorded.

  • Drug Administration: this compound is administered intravenously as a continuous infusion at varying doses.

  • Hemodynamic Monitoring: All hemodynamic parameters are continuously monitored and recorded at regular intervals throughout the infusion period and for a specified time post-infusion.

  • Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed to determine the effects of Isomazole.

Phosphodiesterase Isoenzyme Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on different phosphodiesterase isoenzymes.

Experimental Workflow for PDE Inhibition Assay

A Isolation of PDE Isoenzymes B Incubation with Isomazole and cAMP/cGMP A->B C Termination of Reaction B->C D Quantification of Remaining cAMP/cGMP C->D E Calculation of IC50 D->E

A flowchart of the experimental protocol for the phosphodiesterase inhibition assay.

Protocol:

  • Enzyme Preparation: Phosphodiesterase isoenzymes (PDE I, II, III, and IV) are isolated from cardiac tissue (e.g., canine ventricle) using DEAE-Sepharose chromatography.

  • Assay Reaction: The assay is performed in a reaction mixture containing a specific PDE isoenzyme, a fixed concentration of radiolabeled cyclic nucleotide substrate (e.g., [³H]cAMP), and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period, allowing the PDE to hydrolyze the cyclic nucleotide.

  • Reaction Termination: The reaction is terminated by the addition of a stop solution, typically containing a nonspecific PDE inhibitor like IBMX.

  • Separation of Products: The product of the reaction (e.g., [³H]AMP) is separated from the unhydrolyzed substrate using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the product fraction is determined by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of PDE activity at each concentration of Isomazole is calculated. The concentration of Isomazole that produces 50% inhibition (IC50) is determined by non-linear regression analysis.

Conclusion

This compound is a potent cardiotonic agent with a promising pharmacological profile for the treatment of heart failure. Its dual mechanism of action, combining phosphodiesterase inhibition and calcium sensitization, offers potential advantages over existing therapies. The hemodynamic benefits observed in both preclinical and clinical settings are significant. However, the dose-dependent cardiotoxicity observed in chronic animal studies highlights the need for careful dose selection and monitoring in any potential clinical application. The detailed experimental protocols provided in this guide are intended to support further research into the pharmacological and toxicological properties of this compound, ultimately contributing to a more complete understanding of its therapeutic potential and risks.

References

Isomazole Hydrochloride: A Technical Guide to Target Identification and Validation in Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomazole hydrochloride is a cardiotonic agent investigated for the management of heart failure. Its mechanism of action is centered on a dual-pronged approach: inhibition of phosphodiesterase (PDE) enzymes and sensitization of the cardiac contractile apparatus to calcium. This technical guide provides a comprehensive overview of the target identification and validation of isomazole in the context of heart failure, summarizing key preclinical and clinical findings. The document details the principal molecular targets, the signaling pathways involved, and the experimental methodologies utilized to elucidate its mechanism of action. Quantitative data from various studies are presented in structured tables for comparative analysis, and logical workflows are visualized using diagrams to facilitate understanding.

Primary Molecular Targets

The therapeutic effects of this compound in heart failure are primarily attributed to its interaction with two key cellular components:

  • Phosphodiesterase Isoenzymes (PDEs): Isomazole has been identified as an inhibitor of cyclic nucleotide phosphodiesterases, the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP). Specifically, it targets PDE3 and PDE4 isoforms, which are prominently expressed in cardiac myocytes.[1][2] Inhibition of these enzymes leads to an accumulation of intracellular cAMP.

  • Cardiac Contractile Proteins: Isomazole exhibits a calcium-sensitizing effect, suggesting a direct interaction with the contractile machinery of the heart. This action enhances the responsiveness of the myofilaments to existing intracellular calcium concentrations, leading to an increase in contractile force without a concomitant rise in intracellular calcium levels.

Signaling Pathways and Mechanism of Action

The dual mechanism of action of isomazole converges to improve cardiac contractility and promote vasodilation, both beneficial in the setting of heart failure.

Phosphodiesterase Inhibition and cAMP-Mediated Signaling

Inhibition of PDE3 and PDE4 by isomazole increases intracellular cAMP levels in cardiomyocytes. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac excitation-contraction coupling:

  • L-type Calcium Channels: Phosphorylation increases calcium influx into the cell during depolarization, contributing to a stronger contraction.

  • Phospholamban: Phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to enhanced calcium reuptake into the sarcoplasmic reticulum. This accelerates relaxation (lusitropy) and increases the calcium load available for subsequent contractions.

  • Troponin I: PKA-mediated phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.

The net effect of increased cAMP is an enhancement of both the force of contraction (positive inotropy) and the rate of relaxation (lusitropy). In vascular smooth muscle cells, increased cAMP levels lead to vasodilation, reducing both preload and afterload on the failing heart.

cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Beta-Adrenergic Agonist Beta-Adrenergic Agonist Beta-AR β-Adrenergic Receptor Beta-Adrenergic Agonist->Beta-AR Binds to AC Adenylyl Cyclase Beta-AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3_PDE4 PDE3 / PDE4 cAMP->PDE3_PDE4 Hydrolyzed by PKA Protein Kinase A (Active) cAMP->PKA Activates Vasodilation Vasodilation (Reduced Preload/Afterload) cAMP->Vasodilation AMP AMP PDE3_PDE4->AMP Isomazole Isomazole Hydrochloride Isomazole->PDE3_PDE4 Inhibits Contractile_Proteins Contractile Proteins (e.g., Troponin I, Phospholamban) PKA->Contractile_Proteins Phosphorylates Positive_Inotropy Increased Contractility (Positive Inotropy) Contractile_Proteins->Positive_Inotropy

Figure 1. Isomazole's Mechanism via PDE Inhibition.
Calcium Sensitization

In addition to its effects on cAMP, isomazole directly enhances the sensitivity of the cardiac myofilaments to calcium. This means that for a given concentration of intracellular calcium, more force is generated. The precise molecular interaction is not fully elucidated but is thought to involve binding to one of the proteins of the troponin complex, likely stabilizing the calcium-bound conformation and promoting the interaction between actin and myosin. This mechanism is particularly relevant in the failing heart, where calcium handling is often impaired.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Effects on Myocardial Contractility
ParameterTissue SourceConditionEffect of IsomazoleReference
Force of ContractionHuman Ventricular TrabeculaeNon-failingIncreased to 278.3 ± 89.1% of predrug value[1]
Force of ContractionHuman Ventricular TrabeculaeFailing (NYHA IV)Marginally increased to 110.1 ± 10.7% of predrug value[1]
Table 2: Hemodynamic Effects in Preclinical Models of Heart Failure
ParameterAnimal ModelIsomazole DoseChange from BaselineReference
Cardiac OutputCanine Model10 and 20 µg/kg/minIncreased[3]
Heart RateCanine Model10 and 20 µg/kg/minIncreased[3]
LV dP/dtCanine Model10 and 20 µg/kg/minIncreased[3]
Aortic PressureCanine Model10 and 20 µg/kg/minDecreased[3]
Total Peripheral Vascular ResistanceCanine Model10 and 20 µg/kg/minDecreased[3]
Table 3: Hemodynamic Effects in Patients with Chronic Heart Failure
ParameterPatient PopulationIsomazole DoseChange from BaselineReference
Cardiac OutputNYHA Class II/III3 µg/kg/min (IV)+23% (in patients with elevated preload)[4]
Systemic Vascular ResistanceNYHA Class II/III3 µg/kg/min (IV)-20%[4]
Left and Right Filling PressuresNYHA Class II/III3 µg/kg/min (IV)-35-45%[4]
Cardiac OutputStable CHF Class III-IV20 mg (oral)+20%[5]
Mean Arterial PressureStable CHF Class III-IV10 mg (oral)-6%[5]
Mean Arterial PressureStable CHF Class III-IV20 mg (oral)-13%[5]
Pulmonary Artery PressureStable CHF Class III-IV10 mg (oral)-14%[5]
Pulmonary Artery PressureStable CHF Class III-IV20 mg (oral)-31%[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the activity of this compound.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of isomazole on specific PDE isoenzymes.

Principle: This assay measures the conversion of radiolabeled cAMP to AMP by a specific PDE isoenzyme in the presence and absence of the test compound.

Materials:

  • Purified human recombinant PDE3 and PDE4

  • [³H]-cAMP

  • This compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified PDE enzyme, and varying concentrations of isomazole.

  • Initiate the reaction by adding [³H]-cAMP.

  • Incubate the reaction at 37°C for a defined period.

  • Terminate the reaction by boiling.

  • Add snake venom nucleotidase to convert the [³H]-AMP to [³H]-adenosine.

  • Separate the unreacted [³H]-cAMP from the [³H]-adenosine using an anion-exchange resin column. [³H]-cAMP binds to the resin, while [³H]-adenosine does not.

  • Quantify the amount of [³H]-adenosine in the eluate using liquid scintillation counting.

  • Calculate the percentage of PDE inhibition for each isomazole concentration and determine the IC50 value.

Skinned Fiber Assay for Calcium Sensitization

Objective: To assess the effect of isomazole on the calcium sensitivity of the contractile apparatus.

Principle: The sarcolemma of cardiac muscle fibers is chemically "skinned" (permeabilized) to allow for direct control of the intracellular environment, including the calcium concentration. The force of contraction is then measured at various calcium concentrations in the presence and absence of isomazole.

Materials:

  • Cardiac muscle tissue (e.g., human or animal)

  • Skinning solution (containing a non-ionic detergent like Triton X-100)

  • Relaxing solution (low calcium)

  • Activating solutions (containing varying concentrations of free calcium)

  • This compound

  • Force transducer and data acquisition system

Procedure:

  • Dissect small bundles of cardiac muscle fibers and incubate them in the skinning solution to permeabilize the cell membranes.

  • Mount a single skinned fiber or a small bundle between a force transducer and a length controller.

  • Sequentially expose the fiber to relaxing and activating solutions with progressively increasing calcium concentrations to generate a force-pCa (-log[Ca²⁺]) curve.

  • Repeat the force-pCa curve generation in the presence of various concentrations of isomazole.

  • Analyze the data to determine if isomazole shifts the force-pCa curve to the left, indicating an increase in calcium sensitivity (a lower pCa50 value).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for target identification and validation of this compound.

cluster_target_identification Target Identification cluster_target_validation Target Validation Hypothesis Hypothesis: Positive Inotropic & Vasodilatory Effects Biochemical_Screening Biochemical Screening: PDE Isoenzyme Panel Hypothesis->Biochemical_Screening Binding_Assays Radioligand Binding Assays Biochemical_Screening->Binding_Assays Cell-based_Assays Cell-based Assays: cAMP Measurement in Cardiomyocytes Binding_Assays->Cell-based_Assays Isolated_Tissue_Assays Isolated Tissue Assays: Force of Contraction (Trabeculae) Cell-based_Assays->Isolated_Tissue_Assays In_Vivo_Models In Vivo Animal Models: Hemodynamic Studies in Heart Failure Models Isolated_Tissue_Assays->In_Vivo_Models Clinical_Trials Human Clinical Trials: Phase I-III Studies in Heart Failure Patients In_Vivo_Models->Clinical_Trials

Figure 2. Target Identification and Validation Workflow.

Conclusion

This compound presents a dual mechanism of action for the treatment of heart failure, targeting both the cAMP signaling pathway through PDE3 and PDE4 inhibition and the myofilaments through calcium sensitization. While preclinical and early clinical studies have demonstrated its potential to improve cardiac function, further research is warranted to fully elucidate the quantitative aspects of its interaction with its molecular targets and to establish its long-term safety and efficacy in a broader patient population. The experimental approaches outlined in this guide provide a framework for the continued investigation and development of this and other novel cardiotonic agents.

References

Molecular Docking of Isomazole Hydrochloride with Phosphodiesterase III: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular docking of Isomazole Hydrochloride with its target, phosphodiesterase III (PDE3). Isomazole, a known phosphodiesterase inhibitor with cardiotonic and vasodilatory effects, is investigated for its binding affinity and interaction with the active site of PDE3.[1][2][3] This document outlines a comprehensive, albeit hypothetical, molecular docking study, presenting putative quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow. The objective is to offer a foundational understanding for researchers engaged in the development of novel PDE3 inhibitors.

Introduction to Phosphodiesterase III (PDE3)

Phosphodiesterase III (PDE3) is a crucial enzyme in the regulation of intracellular signaling pathways.[4] By hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE3 modulates the levels of these second messengers, thereby influencing a wide range of physiological processes.[4][5] There are two main subtypes of PDE3: PDE3A and PDE3B. PDE3A is predominantly found in the heart, platelets, and vascular smooth muscle, while PDE3B is highly expressed in adipocytes, hepatocytes, and pancreatic β-cells.[4][6] The inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in positive inotropic and vasodilatory effects.[7][8] This makes PDE3 a significant target for the treatment of conditions such as heart failure and peripheral artery disease.[7][9]

The PDE3 Signaling Pathway

The canonical signaling pathway involving PDE3 begins with the activation of adenylyl cyclase, which synthesizes cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that regulate cellular functions like muscle contraction and relaxation. PDE3 acts as a negative regulator in this pathway by degrading cAMP to AMP, thus terminating the signal. The inhibition of PDE3 by a molecule like this compound prevents this degradation, leading to a sustained elevation of cAMP levels and prolonged PKA activation.

PDE3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PDE3 PDE3 cAMP->PDE3 Hydrolyzes PKA_active PKA (active) PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Muscle Contraction) PKA_active->Cellular_Response Phosphorylates AMP AMP PDE3->AMP Isomazole_HCl Isomazole HCl Isomazole_HCl->PDE3 Inhibits

Figure 1: PDE3 Signaling Pathway

Hypothetical Molecular Docking Study

Due to the absence of publicly available, specific molecular docking data for this compound with PDE3, this section outlines a robust, hypothetical study based on established methodologies for other phosphodiesterase inhibitors.[10][11][12]

Experimental Workflow

The proposed in-silico experiment would follow a standardized workflow for structure-based drug design. This begins with the preparation of the protein and ligand structures, followed by the docking simulation and subsequent analysis of the results.

Docking_Workflow Start Start Protein_Prep Protein Preparation (PDE3 Structure) Start->Protein_Prep Ligand_Prep Ligand Preparation (Isomazole HCl) Start->Ligand_Prep Grid_Generation Grid Box Generation (Active Site Definition) Protein_Prep->Grid_Generation Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Generation->Docking Pose_Analysis Binding Pose and Interaction Analysis Docking->Pose_Analysis Scoring Binding Energy Calculation Docking->Scoring End End Pose_Analysis->End Scoring->End

Figure 2: Molecular Docking Workflow
Detailed Experimental Protocols

2.2.1. Protein Preparation

  • Structure Retrieval: The three-dimensional crystal structure of human phosphodiesterase III (PDE3A or PDE3B) would be obtained from the Protein Data Bank (PDB).

  • Preprocessing: The protein structure would be prepared using software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard. This process involves:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of hydrogen atoms.

    • Assignment of correct bond orders and protonation states.

    • Minimization of the protein structure using a suitable force field (e.g., OPLS3e) to relieve any steric clashes.

2.2.2. Ligand Preparation

  • Structure Generation: The 2D structure of this compound would be sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure. The structure is also available on PubChem (CID 55690).[13]

  • Ligand Optimization: The ligand's geometry would be optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., MMFF94).

  • Protonation State: The appropriate protonation state of this compound at physiological pH (7.4) would be determined.

2.2.3. Molecular Docking Simulation

  • Software: A widely used docking program such as AutoDock Vina, Glide, or GOLD would be employed.

  • Grid Generation: A grid box would be defined around the known active site of PDE3 to encompass the binding pocket. The dimensions of the grid would be set to allow for sufficient conformational sampling of the ligand.

  • Docking Parameters: The docking simulation would be performed using a standard protocol with a high level of exhaustiveness to ensure a thorough search of the conformational space. The number of binding modes to be generated would be set to a reasonable value (e.g., 10).

2.2.4. Analysis of Docking Results

  • Binding Pose Selection: The predicted binding poses would be ranked based on their docking scores (binding affinity). The pose with the lowest binding energy and favorable interactions with key active site residues would be selected for further analysis.

  • Interaction Analysis: The interactions between this compound and the active site residues of PDE3 would be visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from the proposed molecular docking study.

Table 1: Docking Scores and Binding Energies

LigandDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)
This compound-9.8-10.2
Control PDE3 Inhibitor-8.5-9.1

Table 2: Interaction Analysis with Key Active Site Residues of PDE3

Isomazole MoietyInteracting ResidueInteraction TypeDistance (Å)
Imidazole RingGln859Hydrogen Bond2.9
Phenyl RingPhe863Pi-Pi Stacking4.2
Methoxy GroupTyr792Hydrogen Bond3.1
Sulfinyl GroupAsp821Hydrogen Bond2.8

Discussion and Conclusion

This technical guide has outlined a hypothetical yet plausible molecular docking study of this compound with phosphodiesterase III. The presented data, while not experimentally derived, provides a representative example of the types of results that would be obtained from such an investigation. The proposed binding mode suggests that this compound could form several key interactions within the active site of PDE3, including hydrogen bonds and pi-pi stacking, which would contribute to its inhibitory activity.

The detailed protocols and workflow diagrams serve as a valuable resource for researchers planning similar in-silico studies. Further experimental validation, such as in vitro enzyme inhibition assays, would be necessary to confirm these computational findings. The insights gained from molecular docking can significantly aid in the rational design and optimization of more potent and selective PDE3 inhibitors for therapeutic applications.

References

Methodological & Application

Application of Isomazole Hydrochloride in Rodent Models of Congestive Heart Failure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomazole is an imidazopyridine derivative that has been investigated for its positive inotropic and vasodilator effects in the context of heart failure. Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) III and IV, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, enhances myocardial contractility. Some studies also suggest that Isomazole may have calcium-sensitizing properties.[1][2] In human and canine studies, Isomazole has been shown to increase cardiac output and decrease peripheral vascular resistance.[3][4]

The use of rodent models is a crucial step in the preclinical evaluation of novel therapeutic agents for congestive heart failure.[5] These models allow for the investigation of a drug's efficacy, mechanism of action, and safety profile in a controlled setting.[5][6] This document outlines proposed protocols for evaluating the therapeutic potential of Isomazole Hydrochloride in established rodent models of congestive heart failure.

Proposed Rodent Models of Congestive Heart Failure

Several well-established methods can be used to induce CHF in rodents, each mimicking different aspects of the human condition.[5][6] The choice of model depends on the specific research question.

Isoproterenol-Induced Cardiac Remodeling and Heart Failure

This is a widely used pharmacological model that mimics the effects of excessive beta-adrenergic stimulation, leading to cardiac hypertrophy, fibrosis, and eventual heart failure.[6][7]

Surgical Models: Transverse Aortic Constriction (TAC)

The TAC model induces pressure overload on the left ventricle by surgically narrowing the transverse aorta.[5][8] This leads to compensatory hypertrophy, which over time progresses to heart failure with reduced ejection fraction.[5][8]

Experimental Protocols

The following are detailed, proposed protocols for investigating the effects of this compound in a rodent model of CHF.

Protocol 1: Isoproterenol-Induced Heart Failure in Rats

Objective: To assess the efficacy of this compound in preventing or reversing cardiac remodeling and dysfunction in a rat model of isoproterenol-induced heart failure.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isoproterenol Hydrochloride

  • This compound

  • Saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Echocardiography system with a high-frequency probe

  • Materials for tissue collection and analysis (histology, protein/RNA extraction)

Experimental Workflow:

G cluster_acclimatization Acclimatization (1 week) cluster_baseline Baseline Measurements cluster_induction CHF Induction (Day 1-7) cluster_treatment Treatment Period (e.g., 4 weeks) cluster_assessment Functional and Molecular Assessment acclimatize House rats under standard conditions baseline_echo Perform baseline echocardiography acclimatize->baseline_echo induction Induce CHF with Isoproterenol (e.g., 5 mg/kg/day, s.c.) baseline_echo->induction treatment Administer this compound or Vehicle induction->treatment weekly_echo Weekly Echocardiography treatment->weekly_echo final_hemo Terminal Hemodynamic Measurements weekly_echo->final_hemo tissue_collection Sacrifice and Tissue Collection final_hemo->tissue_collection analysis Histology, Biomarker, and Gene Expression Analysis tissue_collection->analysis

Caption: Proposed experimental workflow for evaluating this compound in a rodent CHF model.

Procedure:

  • Animal Model and Acclimatization:

    • Acclimatize male Sprague-Dawley rats for one week under standard laboratory conditions.

    • Perform baseline echocardiography to obtain initial cardiac function parameters.

  • Induction of Heart Failure:

    • Induce heart failure by subcutaneous (s.c.) injection of isoproterenol at a dose of 5-10 mg/kg body weight daily for 7 consecutive days.[9] The dose may need to be optimized based on pilot studies to achieve significant cardiac dysfunction with acceptable mortality.

    • A control (sham) group should receive s.c. injections of saline.

  • Experimental Groups:

    • Group 1: Sham + Vehicle: Saline-injected rats receiving the vehicle control.

    • Group 2: CHF + Vehicle: Isoproterenol-injected rats receiving the vehicle control.

    • Group 3: CHF + Isomazole (Low Dose): Isoproterenol-injected rats receiving a low dose of this compound.

    • Group 4: CHF + Isomazole (High Dose): Isoproterenol-injected rats receiving a high dose of this compound.

  • Drug Administration:

    • Based on canine studies where intravenous doses were 10-20 µg/kg/min, a starting point for oral administration in rats could be in the range of 1-10 mg/kg/day.[3] A dose-response study is highly recommended.

    • Dissolve this compound in a suitable vehicle (e.g., distilled water or 0.5% carboxymethylcellulose).

    • Administer the drug or vehicle daily via oral gavage for a period of 4 weeks, starting after the 7-day isoproterenol induction period.

  • Assessment of Cardiac Function:

    • Echocardiography: Perform echocardiography weekly to assess cardiac function. Key parameters include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), Left Ventricular Internal Dimensions at end-diastole and end-systole (LVIDd, LVIDs).

    • Hemodynamic Measurement: At the end of the study, perform terminal invasive hemodynamic measurements to assess parameters like left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rates of pressure rise and fall (dP/dtmax and dP/dtmin).

  • Post-mortem Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Collect blood for biomarker analysis (e.g., Brain Natriuretic Peptide - BNP).

    • Excise the hearts, weigh them, and calculate the heart weight to body weight ratio (HW/BW) as an index of hypertrophy.

    • Process heart tissue for histological analysis (e.g., Masson's trichrome staining for fibrosis, H&E staining for myocyte size) and molecular analysis (e.g., gene expression of fibrotic and hypertrophic markers).

Data Presentation

The following tables represent hypothetical data that could be generated from the proposed study, illustrating the potential beneficial effects of this compound.

Table 1: Echocardiographic Parameters

GroupLVEF (%)FS (%)LVIDd (mm)LVIDs (mm)
Sham + Vehicle75 ± 540 ± 46.5 ± 0.33.9 ± 0.2
CHF + Vehicle45 ± 622 ± 48.5 ± 0.56.6 ± 0.4
CHF + Isomazole (Low)55 ± 528 ± 38.0 ± 0.45.8 ± 0.3
CHF + Isomazole (High)65 ± 635 ± 47.2 ± 0.34.7 ± 0.3*
Data are presented as Mean ± SD. *p < 0.05 vs. CHF + Vehicle.

Table 2: Hemodynamic and Gravimetric Data

GroupLVEDP (mmHg)dP/dtmax (mmHg/s)HW/BW (mg/g)Serum BNP (pg/mL)
Sham + Vehicle4 ± 18000 ± 5002.8 ± 0.250 ± 10
CHF + Vehicle15 ± 34500 ± 6004.5 ± 0.4350 ± 50
CHF + Isomazole (Low)10 ± 25500 ± 5504.0 ± 0.3200 ± 40
CHF + Isomazole (High)6 ± 27000 ± 6003.5 ± 0.3100 ± 30
Data are presented as Mean ± SD. *p < 0.05 vs. CHF + Vehicle.

Mechanism of Action: Signaling Pathway

Isomazole's primary mechanism of action involves the inhibition of phosphodiesterase, leading to increased cAMP levels and subsequent downstream effects that improve cardiac contractility and promote vasodilation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol beta_receptor β-Adrenergic Receptor ac Adenylyl Cyclase beta_receptor->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates pde Phosphodiesterase (PDE) camp->pde ca_channels L-type Ca²⁺ Channels pka->ca_channels Phosphorylates amp AMP pde->amp Degrades isomazole Isomazole isomazole->pde Inhibits contractility ↑ Myocardial Contractility ca_channels->contractility ↑ Ca²⁺ influx

References

Application Notes and Protocols for Measuring Hemodynamic Effects of Isomazole Hydrochloride In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isomazole is an imidazopyridine derivative that has demonstrated positive inotropic, chronotropic, and vasodilator effects.[1] It is classified as a phosphodiesterase (PDE) inhibitor, with additional calcium-sensitizing properties.[2][3] Specifically, it is believed to inhibit PDE3 and PDE4 isozymes.[4] These characteristics make it a compound of interest for cardiovascular conditions such as heart failure.[1][2] Accurate in vivo assessment of its hemodynamic effects is critical for preclinical development. These application notes provide detailed protocols for measuring the hemodynamic effects of Isomazole Hydrochloride in rodent models.

Proposed Signaling Pathway of this compound

Isomazole's primary mechanism of action is the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This initiates a signaling cascade that results in increased cardiac contractility and heart rate.

cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum / Myofilaments AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts to LType L-type Ca2+ Channel Contraction Increased Contraction LType->Contraction Ca2+ Influx Isomazole Isomazole Hydrochloride PDE3 PDE3 Isomazole->PDE3 Inhibits PDE3->cAMP Degrades ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->LType Phosphorylates (Activates) SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates (Ca2+ release) Myofilaments Myofilaments PKA->Myofilaments Phosphorylates SR->Contraction Ca2+ Release Myofilaments->Contraction Increased Ca2+ Sensitivity

Proposed signaling pathway of this compound.

Experimental Protocols

General Workflow for In Vivo Hemodynamic Assessment

A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of an in vivo study to assess the hemodynamic effects of this compound.

A 1. Animal Acclimatization (≥ 7 days) B 2. Surgical Implantation (e.g., Telemetry Device) and Recovery (7-10 days) A->B C 3. Baseline Hemodynamic Recording (24-48h) B->C D 4. This compound Administration (Dose-Response) C->D E 5. Continuous Hemodynamic Monitoring D->E F 6. Data Collection and Analysis E->F G 7. Reporting and Interpretation F->G

General workflow for in vivo hemodynamic assessment.

Protocol 1: Continuous Hemodynamic Monitoring via Radiotelemetry

Radiotelemetry is the gold standard for chronic, continuous, and stress-free monitoring of blood pressure and heart rate in conscious, unrestrained animals.[5][6][7]

Objective: To continuously measure blood pressure (systolic, diastolic, mean), heart rate, and activity in response to this compound administration.

Animal Model: Male/Female Rats (≥ 225g) or Mice (≥ 19g).[8]

Methodology:

  • Surgical Implantation:

    • Anesthetize the animal using isoflurane (3-4% for induction, 1.5-2% for maintenance).

    • For rats, a midline abdominal incision is made to expose the abdominal aorta.[8][9] The telemetry catheter is inserted into the aorta, advanced cranially, and secured with tissue adhesive. The transmitter body is placed in the peritoneal cavity and sutured to the abdominal wall.[5][8]

    • For mice, an incision is made on the ventral side of the neck to isolate the left carotid artery.[9] The catheter is advanced through the carotid into the aortic arch. The transmitter body is placed in a subcutaneous pocket along the flank.[6][9]

    • Close all incisions with sutures or wound clips.

    • Administer post-operative analgesics as per institutional guidelines.

  • Recovery:

    • House animals individually and allow a recovery period of at least 7-10 days to ensure wound healing and return to normal physiological state.[8]

  • Data Acquisition:

    • Place the animal's home cage on a telemetry receiver.

    • Record baseline data for at least 24 hours prior to drug administration to establish a stable diurnal rhythm.

    • Prepare this compound in a suitable vehicle (e.g., sterile saline).

    • Administer the compound via the desired route (e.g., oral gavage, intravenous infusion). A dose-response study is recommended.

    • Continuously record hemodynamic data for a predetermined period post-dosing (e.g., 24 hours) to capture the onset, peak, and duration of effects.

Protocol 2: Assessment of Cardiac Function using Echocardiography

Echocardiography is a non-invasive imaging technique used to assess cardiac morphology and function.[10][11][12]

Objective: To measure changes in cardiac dimensions, systolic function (e.g., Ejection Fraction, Fractional Shortening), and diastolic function in response to this compound.

Animal Model: Mice or Rats.

Methodology:

  • Animal Preparation:

    • One day prior to imaging, remove the chest fur using a depilatory cream to ensure optimal image quality.[13][14]

    • Anesthetize the animal with isoflurane (2.5-3.0% for induction, 1-1.5% for maintenance) to minimize cardiodepressive effects.[14]

    • Secure the animal in a supine position on a heated platform to maintain body temperature at 37°C.[13][14] Monitor heart rate and ECG.

  • Image Acquisition:

    • Use a high-frequency ultrasound system (e.g., Vevo 2100/3100) with an appropriate transducer (e.g., MS400).[14]

    • Apply pre-warmed ultrasound gel to the chest.[13]

    • Obtain standard views, including the Parasternal Long-Axis View (PLAX) and Parasternal Short-Axis View (PSAX) at the level of the papillary muscles.[10][12]

    • Acquire M-mode images from the PSAX view to measure left ventricular (LV) wall thickness and internal dimensions during systole and diastole.[12]

  • Dosing and Measurement:

    • Acquire baseline images.

    • Administer this compound and acquire images at peak expected effect times.

    • Measurements to be taken include:

      • Left Ventricular Internal Diameter at diastole (LVIDd) and systole (LVIDs).

      • Anterior and Posterior Wall thickness at diastole (AWd, PWd) and systole (AWs, PWs).

      • Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the system software.

Protocol 3: Invasive Hemodynamic Assessment via Catheterization

Invasive catheterization provides direct, real-time measurements of pressures within the heart and major vessels.[15][16][17]

Objective: To directly measure left ventricular pressure (LVP), end-systolic and end-diastolic pressures, and the maximal rate of pressure change (dP/dt max and dP/dt min) as indices of contractility and relaxation.

Animal Model: Rats or larger animal models (e.g., dogs, pigs).[1][15]

Methodology:

  • Surgical Preparation:

    • Anesthetize the animal (e.g., isoflurane or pentobarbital).

    • Isolate the right carotid artery.

    • Carefully insert a pressure-transducer catheter (e.g., Millar catheter) into the carotid artery and advance it into the left ventricle. Correct placement is confirmed by observing the characteristic ventricular pressure waveform.

    • A separate catheter can be placed in the jugular vein for intravenous drug administration.

  • Data Recording:

    • Allow the animal's hemodynamics to stabilize for 20-30 minutes after surgery.

    • Record baseline data for several minutes.

    • Administer this compound via the jugular vein catheter.

    • Record data continuously to observe changes in LVP, LV End-Diastolic Pressure (LVEDP), dP/dt max (an indicator of contractility), and dP/dt min (an indicator of relaxation).

  • Data Analysis:

    • Analyze the pressure waveforms to determine key parameters before and after drug administration.

Data Presentation

Quantitative data should be summarized to facilitate clear interpretation and comparison across different doses and time points.

Table 1: Summary of Hemodynamic Effects of this compound (Dose-Response)

Parameter Vehicle Isomazole (Low Dose) Isomazole (Mid Dose) Isomazole (High Dose)
Telemetry Data
Mean Arterial Pressure (mmHg) 105 ± 5 98 ± 4* 90 ± 6** 82 ± 5***
Heart Rate (bpm) 350 ± 15 380 ± 12* 415 ± 18** 450 ± 20***
Echocardiography Data
LVEF (%) 55 ± 3 62 ± 4* 68 ± 3** 75 ± 4***
Fractional Shortening (%) 28 ± 2 34 ± 3* 39 ± 2** 44 ± 3***
Invasive Catheterization Data
LV dP/dt max (mmHg/s) 8000 ± 500 9500 ± 600* 11500 ± 700** 14000 ± 800***

| LVEDP (mmHg) | 5 ± 1 | 4.5 ± 1 | 4 ± 0.8 | 3.5 ± 0.7* |

Data are presented as Mean ± SEM. Asterisks denote statistical significance vs. vehicle (p<0.05, **p<0.01, **p<0.001). Data are hypothetical.

Logical Relationships

The administration of this compound is expected to initiate a cascade of physiological events resulting in specific hemodynamic changes.

cluster_drug Pharmacological Action cluster_cellular Cellular Effect cluster_organ Organ-level Response cluster_systemic Systemic Hemodynamic Outcome Isomazole Isomazole Administration PDE_Inhibit PDE3/4 Inhibition Isomazole->PDE_Inhibit cAMP ↑ Intracellular cAMP PDE_Inhibit->cAMP Contractility ↑ Cardiac Contractility (Positive Inotropy) cAMP->Contractility HR ↑ Heart Rate (Positive Chronotropy) cAMP->HR Vaso Peripheral Vasodilation cAMP->Vaso CO ↑ Cardiac Output Contractility->CO HR->CO SVR ↓ Systemic Vascular Resistance Vaso->SVR BP ↓ Blood Pressure CO->BP SVR->BP

Logical cascade of this compound's effects.

References

Application Note: Preclinical Formulation Development of Isomazole Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isomazole is a cardiotonic agent that functions as a phosphodiesterase (PDE) inhibitor and a calcium sensitizer.[1][2][3][4] Its dual mechanism of action, which involves increasing intracellular cyclic AMP (cAMP) and directly enhancing the sensitivity of contractile proteins to calcium, makes it a compound of interest for cardiovascular research.[1][3][5] The development of a hydrochloride salt, Isomazole Hydrochloride, is a common strategy to improve the physicochemical properties of a parent compound. However, like a vast majority of new chemical entities (NCEs) in the drug discovery pipeline, this compound is presumed to exhibit poor aqueous solubility, a key challenge for preclinical development.[6][7][8]

This application note provides a systematic, tiered approach to the preclinical formulation development of this compound. The goal is to develop a formulation that provides adequate drug exposure for pharmacokinetics (PK), efficacy, and toxicology studies, starting with simple vehicles and progressing to more complex enabling formulations as required.[6][9]

Physicochemical Characterization

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of rational formulation design.[9] Key parameters guide the selection of appropriate formulation strategies.

Hypothetical Physicochemical Properties of this compound

Since specific experimental data for this compound is not publicly available, the following table summarizes hypothetical, yet realistic, properties for a poorly soluble, weakly basic compound.

PropertyHypothetical ValueImplication for Formulation
Molecular Weight 323.80 g/mol (HCl Salt)Standard for a small molecule.
pKa 4.5 (weak base)Solubility will be pH-dependent; higher solubility at low pH.
LogP 3.2Lipophilic nature suggests low aqueous solubility.
Aqueous Solubility (pH 7.4) < 10 µg/mLIndicates the need for solubility enhancement techniques.
Aqueous Solubility (pH 1.2) ~1 mg/mLSalt form provides some solubility advantage in acidic media.
Protocol 1.1: Kinetic Solubility Assessment

This protocol determines the kinetic solubility of Isomazole HCl in various aqueous buffers, which is crucial for guiding initial formulation efforts.[10][11][12][13][14]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 4.5

  • 0.1 N HCl, pH 1.2

  • 96-well microtiter plates

  • Plate shaker/incubator

  • Filtration plate (e.g., Millipore Multiscreen)

  • UV/Vis plate reader or HPLC-UV system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Isomazole HCl in 100% DMSO.[11]

  • Plate Setup: Add 2 µL of the DMSO stock solution to wells of a 96-well plate in triplicate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (pH 1.2, 4.5, and 7.4) to the appropriate wells. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature (25°C) for 2 hours, shaking at 800 rpm.[11]

  • Filtration: After incubation, separate the undissolved compound by filtering the solution through a 0.45 µm filtration plate into a clean collection plate.[12]

  • Quantification: Analyze the concentration of the dissolved Isomazole HCl in the filtrate using a validated HPLC-UV method or a UV/Vis plate reader against a standard curve prepared in the corresponding buffer/DMSO mixture.

  • Calculation: The solubility is reported in µg/mL.

Formulation Development Workflow

A structured workflow ensures that formulation development is efficient and logical, minimizing the use of valuable API. The process begins with basic characterization and progresses toward more complex formulations only if necessary.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Tier 1 cluster_3 Tier 2 cluster_4 Phase 3: Optimization & Stability API Isomazole HCl API Char Physicochemical Characterization (Solubility, pKa, LogP) API->Char Decision Solubility > Target Exposure? Char->Decision Simple Simple Formulations (Solution, Suspension) Decision->Simple Yes Lipid Lipid-Based Screening Decision->Lipid No ASD Amorphous Solid Dispersion Screening Decision->ASD No Lead Lead Formulation Selection Simple->Lead Lipid->Lead ASD->Lead Stability Short-Term Stability Testing Lead->Stability Final Final Preclinical Formulation Stability->Final

Caption: Preclinical formulation development workflow for Isomazole HCl.

Tier 1: Simple Formulation Approaches

For early preclinical studies, simple aqueous-based solutions or suspensions are preferred due to their ease of preparation and administration.[9]

Co-solvent Solutions

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[7][9]

Table 2: Common Co-solvent Vehicle Compositions

Vehicle IDCompositionMax Oral Dose (Rodent)Notes
CSV-1 10% DMSO / 90% Saline10 mL/kgPotential for drug precipitation upon dosing.
CSV-2 20% PEG400 / 80% Water10 mL/kgCommon vehicle for PK studies.
CSV-3 10% Solutol HS 15 / 90% Water10 mL/kgSurfactant-based system to aid solubilization.

Protocol 3.1: Preparation of a Co-solvent Solution

  • Weigh the required amount of Isomazole HCl into a glass vial.

  • Add the organic co-solvent component (e.g., PEG400) and vortex until the API is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Slowly add the aqueous component (e.g., water) dropwise while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for clarity.

Aqueous Suspensions

If a solution is not feasible, a homogenous suspension can be used. Particle size reduction can improve dissolution and absorption.[7][15]

Protocol 3.2: Preparation of a Micronized Suspension

  • Micronize Isomazole HCl powder using a mortar and pestle or an air jet mill to reduce particle size.

  • Prepare the suspension vehicle (e.g., 0.5% w/v Methylcellulose in water).

  • Add a small amount of vehicle to the micronized powder to create a thick, uniform paste. This "wetting" step is crucial.

  • Gradually add the remaining vehicle in portions, mixing thoroughly after each addition to ensure a homogenous suspension.

  • Store in a tightly sealed container, with continuous stirring before dosing.

Tier 2: Enabling Formulation Approaches

If simple formulations fail to achieve the target exposure, more advanced "enabling" formulations are required. These are designed to overcome significant solubility limitations.

Lipid-Based Formulations

Lipid-based formulations can enhance the oral bioavailability of lipophilic drugs by presenting the compound in a solubilized state and utilizing the body's natural lipid absorption pathways.[16][17][18] The screening process involves assessing solubility in various excipients.[16][18][19]

Table 3: Hypothetical Solubility of Isomazole HCl in Lipid Excipients

Excipient ClassExcipientSolubility (mg/g)
Oils (Triglycerides) Capmul MCM15.2
Maisine CC12.5
Surfactants Kolliphor RH 4085.6
Tween 8060.1
Co-solvents Transcutol HP155.3
Propylene Glycol98.7

Protocol 4.1: Lipid Formulation Screening

  • Excipient Solubility: Add an excess amount of Isomazole HCl to 1 g of each selected lipid excipient in a glass vial.

  • Equilibration: Vortex the vials and place them in a shaker incubator at 40°C for 48 hours to reach equilibrium.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 rpm) for 15 minutes to pellet the excess, undissolved API.

  • Analysis: Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., methanol). Analyze the concentration of dissolved Isomazole HCl via HPLC-UV.

  • Prototype Formulation: Based on the solubility data, prepare prototype formulations by mixing a high-solubility oil, surfactant, and co-solvent. For example, a Self-Emulsifying Drug Delivery System (SEDDS) could be composed of 40% Kolliphor RH 40, 30% Transcutol HP, and 30% Capmul MCM. Dissolve the API in the mixture.

  • Dispersibility Test: Add 1 mL of the prototype formulation to 250 mL of water with gentle stirring. A good formulation will spontaneously form a clear microemulsion or a fine, bluish-white emulsion.[20]

Amorphous Solid Dispersions (ASDs)

ASDs improve drug solubility by converting the crystalline API into a higher-energy amorphous state, stabilized within a polymer matrix.[21] For preclinical scales, co-precipitation is an accessible method for preparing ASDs.[21][22][23][24]

Protocol 4.2: ASD Preparation by Co-Precipitation

  • Solvent Selection: Identify a common volatile solvent (e.g., acetone, methanol) that dissolves both Isomazole HCl and the selected polymer (e.g., HPMCAS, PVP VA64).

  • Solution Preparation: Prepare a solution by dissolving Isomazole HCl and the polymer in the selected solvent at a specific drug:polymer ratio (e.g., 1:3 w/w).

  • Precipitation: Add the drug-polymer solution dropwise into a vigorously stirring anti-solvent (typically water). The rapid change in solvent environment causes the drug and polymer to co-precipitate out of solution.

  • Collection & Drying: Collect the precipitated solid material by vacuum filtration. Wash with the anti-solvent to remove any residual solvent.

  • Drying: Dry the collected ASD powder under vacuum at a controlled temperature (e.g., 40°C) for at least 24 hours to remove all residual solvents.

  • Characterization: Confirm the amorphous nature of the drug in the ASD using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

Mechanism of Action of Isomazole

Isomazole exerts its cardiotonic effect through a dual mechanism within cardiac myocytes. It inhibits phosphodiesterase (PDE), leading to an accumulation of cyclic AMP (cAMP). Increased cAMP activates Protein Kinase A (PKA), which phosphorylates calcium channels, increasing calcium influx and promoting contractility. Concurrently, Isomazole directly sensitizes the myofilaments (Troponin C) to calcium, enhancing the force of contraction for a given calcium concentration.

G cluster_cell Cardiac Myocyte Isomazole Isomazole PDE PDE-III Isomazole->PDE Inhibits Myofilaments Myofilaments (Troponin C) Isomazole->Myofilaments Sensitizes cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel L-type Ca2+ Channel PKA->CaChannel Phosphorylates Calcium Ca2+ Influx CaChannel->Calcium Contraction Increased Contraction Calcium->Contraction Myofilaments->Contraction

References

Experimental protocol for studying Isomazole's effect on myocardial contractility

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isomazole is a novel cardiotonic agent characterized by a dual mechanism of action that enhances myocardial contractility. It functions as a phosphodiesterase (PDE) inhibitor, primarily targeting PDE III and PDE IV, and as a calcium sensitizer.[1][2][3] This combined action leads to both positive inotropic (increased force of contraction) and lusitropic (improved relaxation) effects, making Isomazole a significant compound for research in heart failure and cardiac pharmacology.[3][4] By inhibiting PDE, Isomazole increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac cells.[5] Concurrently, it directly enhances the sensitivity of the myocardial contractile apparatus to intracellular calcium.[6][7] These application notes provide a comprehensive set of protocols for researchers to investigate and quantify the effects of Isomazole on myocardial contractility in various experimental models.

Mechanism of Action

Isomazole exerts its effects through two primary pathways:

  • Phosphodiesterase (PDE) Inhibition: Isomazole inhibits the PDE3 and PDE4 isoenzymes, which are responsible for the degradation of cAMP.[2] The resulting increase in cAMP concentration leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban, which enhances calcium influx and sarcoplasmic reticulum calcium uptake, respectively. This leads to a stronger and briefer contraction.

  • Calcium Sensitization: Independent of its effects on cAMP, Isomazole directly interacts with the contractile proteins.[6] It increases the affinity of Troponin C for calcium, meaning that for a given intracellular calcium concentration, more force is generated.[6][7] This mechanism is particularly relevant in the context of heart failure, where calcium handling can be impaired.[3]

Isomazole_Mechanism cluster_membrane Cardiomyocyte Sarcolemma cluster_cytosol Cytosol / Sarcoplasmic Reticulum Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Active) cAMP->PKA Activates PDE PDE III / IV cAMP->PDE L_type L-Type Ca²⁺ Channel PKA->L_type Phosphorylates Ca_in Ca²⁺ Influx L_type->Ca_in Myofilaments Myofilaments (Troponin C) Ca_in->Myofilaments Activates Isomazole Isomazole Isomazole->PDE Inhibits Isomazole->Myofilaments Sensitizes AMP 5'-AMP PDE->AMP Degrades Contraction Increased Myocardial Contractility Myofilaments->Contraction Ca_sens Increased Ca²⁺ Sensitivity Experimental_Workflow A Protocol 1: In Vitro Contractility (Isolated Trabeculae) D Protocol 4: In Vivo Hemodynamic Assessment (Animal Model) A->D Confirms tissue-level effects in whole organism B Protocol 2: Myofilament Ca²⁺ Sensitivity (Skinned Fibers) B->A Elucidates mechanism of contraction C Protocol 3: Biochemical PDE Inhibition Assay C->A Confirms molecular target engagement

References

Application Notes and Protocols: Assessing Isomazole Hydrochloride Effects with Ambulatory ECG Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomazole Hydrochloride is a novel cardiotonic agent with a dual mechanism of action, functioning as a phosphodiesterase (PDE) inhibitor and a calcium sensitizer.[1][2][3] This unique profile gives it positive inotropic (increasing the force of heart muscle contraction) and lusitropic (improving heart muscle relaxation) effects, alongside arterial vasodilation.[1] Clinical investigations have shown that Isomazole can improve cardiac pump function, particularly in patients with heart failure, and may influence autonomic control of heart rate.[1][3]

Ambulatory Electrocardiogram (ECG) monitoring is a critical tool in the clinical evaluation of cardiovascular drugs.[4][5][6] It allows for the continuous recording of the heart's electrical activity over an extended period, typically 24 to 48 hours, in the patient's own environment. This enables the detection of intermittent arrhythmias, the assessment of heart rate variability (HRV), and the evaluation of a drug's effect on various ECG parameters, including the QT interval, which is a key indicator of proarrhythmic risk.[7][8][9]

These application notes provide a comprehensive protocol for utilizing ambulatory ECG monitoring to assess the cardiac effects of this compound in a research or clinical trial setting. The protocols are designed to ensure rigorous and standardized data collection and analysis, facilitating a thorough evaluation of the drug's efficacy and safety profile.

Putative Signaling Pathway of Isomazole

Isomazole's primary mechanism of action involves the inhibition of phosphodiesterase III (PDE III), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE III, Isomazole increases intracellular cAMP levels, leading to a cascade of downstream effects that enhance myocardial contractility and promote vasodilation. Additionally, its calcium-sensitizing properties directly enhance the responsiveness of the contractile apparatus to calcium, further augmenting cardiac output.

cluster_cell Cardiomyocyte Isomazole This compound PDE3 Phosphodiesterase III (PDE III) Isomazole->PDE3 Inhibits Myofilaments Myofilaments Isomazole->Myofilaments Sensitizes to Ca2+ cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Ca_influx Ca2+ Influx Ca_channels->Ca_influx Ca_influx->Myofilaments Contraction Increased Contractility Myofilaments->Contraction Ca_sensitizer Calcium Sensitization

Caption: Putative signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

Subject Selection Criteria

A well-defined study population is crucial for the accurate assessment of Isomazole's effects.

Inclusion Criteria:

  • Male or female subjects, aged 18-75 years.

  • Diagnosed with stable chronic heart failure (New York Heart Association Class II-III).

  • Left ventricular ejection fraction (LVEF) ≤ 40%.

  • On stable, guideline-directed medical therapy for heart failure for at least 30 days prior to screening.

  • Able to provide informed consent and comply with study procedures.

Exclusion Criteria:

  • Acute coronary syndrome or stroke within the past 3 months.

  • Severe valvular heart disease.

  • Uncontrolled hypertension.

  • History of sustained ventricular arrhythmias or sudden cardiac death.

  • Known hypersensitivity to Isomazole or related compounds.

  • Use of other investigational drugs within 30 days of screening.

  • Renal or hepatic impairment.

  • Pregnancy or lactation.

Ambulatory ECG Monitoring Protocol

This protocol outlines the steps for continuous ECG recording to evaluate the effects of Isomazole.

3.2.1 Materials:

  • Holter monitor (12-lead preferred for detailed morphological analysis).

  • Disposable ECG electrodes.

  • Skin preparation materials (e.g., alcohol swabs, abrasive pads).

  • Patient diary.

  • Data acquisition and analysis software.

3.2.2 Procedure:

start Start: Baseline Visit informed_consent Informed Consent start->informed_consent screening Screening & Eligibility informed_consent->screening holter_baseline Attach Holter Monitor (24-48h Baseline Recording) screening->holter_baseline drug_admin Administer this compound or Placebo (Double-blind) holter_baseline->drug_admin holter_treatment Attach Holter Monitor (24-48h Treatment Recording) drug_admin->holter_treatment data_analysis ECG Data Analysis holter_treatment->data_analysis end End: Follow-up & Safety Assessment data_analysis->end

Caption: Experimental workflow for ambulatory ECG monitoring.

  • Baseline Recording (Day -1 to Day 0):

    • At the baseline visit, after confirming eligibility, prepare the subject's skin at the electrode sites to ensure good signal quality.

    • Attach the ECG electrodes and connect them to the Holter monitor.

    • Initiate the 24-hour or 48-hour baseline recording.

    • Instruct the subject to maintain their usual daily activities and to record any symptoms (e.g., dizziness, palpitations, chest pain) and activities (e.g., exercise, sleep) in the patient diary, noting the time of occurrence.

  • Drug Administration (Day 1):

    • Following the baseline recording period, the subject will return to the clinic.

    • Administer a single oral dose of this compound or a matching placebo in a randomized, double-blind fashion.

  • Treatment Period Recording (Day 1 to Day 2):

    • Immediately after drug administration, initiate a second 24-hour or 48-hour ambulatory ECG recording.

    • Reinforce the importance of accurate diary entries.

  • Data Retrieval and Analysis:

    • At the end of the treatment recording period, retrieve the Holter monitor and the patient diary.

    • Download the ECG data for analysis.

Data Analysis

A thorough analysis of the ambulatory ECG data is essential to characterize the electrophysiological effects of Isomazole.

3.3.1 Heart Rate and Variability (HRV) Analysis:

  • Calculate the mean, maximum, and minimum heart rate over the 24-hour period for both baseline and treatment phases.

  • Perform time-domain HRV analysis, including the standard deviation of all normal-to-normal (NN) intervals (SDNN) and the root mean square of successive differences (RMSSD). An increase in these parameters may suggest an increase in vagal tone.[3]

  • Conduct frequency-domain HRV analysis to assess the low-frequency (LF) and high-frequency (HF) power components, providing insights into sympathetic and parasympathetic activity, respectively.

3.3.2 Arrhythmia Analysis:

  • Quantify the frequency and type of supraventricular and ventricular arrhythmias, including premature atrial contractions (PACs), premature ventricular contractions (PVCs), and non-sustained tachycardia.

  • Compare the arrhythmia burden between the baseline and treatment periods to assess for any proarrhythmic or antiarrhythmic effects.[4][7]

3.3.3 QT Interval Analysis:

  • Measure the QT interval at predefined time points post-dose and at heart rates representative of the individual's daily activity.

  • Correct the QT interval for heart rate using both Bazett's formula (QTc = QT/√RR) and Fridericia's formula (QTcF = QT/³√RR) for a comprehensive assessment.

  • Analyze the time-matched relationship between plasma concentrations of Isomazole and the QTc interval to identify any exposure-response relationship.[8][10]

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hemodynamic and Heart Rate Effects of this compound

ParameterBaseline (Mean ± SD)Isomazole (Mean ± SD)p-value
Heart Rate (bpm)
Mean 24h Heart Rate75 ± 1072 ± 9>0.05
Maximum Heart Rate120 ± 15118 ± 14>0.05
Minimum Heart Rate55 ± 853 ± 7>0.05
Blood Pressure (mmHg)
Mean Arterial Pressure90 ± 1284 ± 11<0.05
Pulmonary Artery Pressure25 ± 718 ± 6<0.01
Cardiac Output (L/min) 4.5 ± 1.05.4 ± 1.2<0.05

Note: Data are hypothetical and for illustrative purposes, based on published effects of Isomazole.[3]

Table 2: Effects of this compound on Heart Rate Variability

HRV ParameterBaseline (Mean ± SD)Isomazole (Mean ± SD)p-value
Time Domain
SDNN (ms)120 ± 25135 ± 30<0.05
RMSSD (ms)25 ± 830 ± 10<0.05
Frequency Domain
LF Power (nu)55 ± 1050 ± 9>0.05
HF Power (nu)20 ± 725 ± 8<0.05

Note: Data are hypothetical and for illustrative purposes, based on published effects of Isomazole.[3]

Table 3: Arrhythmia Burden Following this compound Administration

Arrhythmia TypeBaseline (Events/24h, Median [IQR])Isomazole (Events/24h, Median [IQR])p-value
Premature Ventricular Contractions50 [20-150]45 [18-140]>0.05
Premature Atrial Contractions30 [10-100]28 [12-95]>0.05
Non-sustained Ventricular Tachycardia0 [0-1]0 [0-1]>0.05

Note: Data are hypothetical and for illustrative purposes, based on published findings that Isomazole did not significantly affect ventricular arrhythmias.[3]

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the cardiac effects of this compound using ambulatory ECG monitoring. By adhering to these standardized procedures, researchers can obtain high-quality data to thoroughly evaluate the drug's influence on heart rate, heart rate variability, cardiac rhythm, and repolarization. This comprehensive assessment is crucial for understanding the complete electrophysiological profile of Isomazole and for making informed decisions throughout the drug development process.

References

Troubleshooting & Optimization

Troubleshooting Isomazole Hydrochloride assay variability in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Isomazole Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic challenges encountered with this compound?

A1: this compound, as a nitrogen-containing heterocyclic compound, can present several challenges in reverse-phase HPLC analysis. These commonly include peak tailing, variable retention times, and baseline instability. Peak tailing can occur due to interactions between the basic nitrogen groups in the molecule and residual silanol groups on the silica-based column packing material.[1][2] Retention time variability can be caused by fluctuations in mobile phase pH, composition, and temperature.[3]

Q2: How does the pH of the mobile phase affect the analysis of this compound?

A2: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound. The retention time of basic compounds is highly dependent on the mobile phase pH.[3][4] At a pH below the pKa of Isomazole, it will be protonated (ionized), leading to reduced retention on a reverse-phase column. Conversely, at a pH above the pKa, it will be in its neutral form and exhibit stronger retention. For robust and reproducible results, it is recommended to work at a pH that is at least 2 units away from the compound's pKa.[5]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar imidazole-containing compounds can be susceptible to hydrolysis and oxidation.[6] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8] For instance, a study on isoconazole, a related imidazole derivative, showed significant degradation under alkaline conditions.[9]

Troubleshooting Guides

Problem 1: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like this compound, leading to poor integration and inaccurate quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Silanols - Lower the mobile phase pH to protonate silanol groups and minimize interaction.[5] - Use a high-purity, end-capped column or a column with a different stationary phase (e.g., embedded polar group). - Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).
Column Overload - Reduce the sample concentration or injection volume.[10]
Column Contamination or Void - Back-flush the column with a strong solvent. - If the problem persists, replace the column.
Inappropriate Sample Solvent - Dissolve the sample in the mobile phase or a weaker solvent.[5]

Troubleshooting Workflow for Peak Tailing:

G Troubleshooting Peak Tailing start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload check_solvent Prepare Sample in Mobile Phase check_overload->check_solvent No Improvement problem_solved Problem Resolved check_overload->problem_solved Improvement check_pH Lower Mobile Phase pH check_solvent->check_pH No Improvement check_solvent->problem_solved Improvement add_modifier Add Competing Base (e.g., 0.1% TEA) check_pH->add_modifier No Improvement check_pH->problem_solved Improvement change_column Use End-Capped or Different Column add_modifier->change_column No Improvement add_modifier->problem_solved Improvement change_column->problem_solved Improvement problem_unsolved Issue Persists change_column->problem_unsolved No Improvement

Caption: A stepwise approach to diagnosing and resolving peak tailing issues.

Problem 2: Retention Time Variability

Inconsistent retention times can compromise the identification and quantification of this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Mobile Phase Composition Fluctuation - Prepare fresh mobile phase daily. - Ensure accurate measurement of all components. - Thoroughly degas the mobile phase.
Inconsistent Mobile Phase pH - Use a buffer to maintain a stable pH.[10] - Ensure the buffer's pKa is close to the desired mobile phase pH.[11]
Temperature Fluctuations - Use a column oven to maintain a constant temperature.
Column Equilibration - Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Pump Malfunction - Check for leaks and ensure pump seals are in good condition. - Prime the pump to remove any air bubbles.

Logical Relationship of Factors Affecting Retention Time:

G Factors Influencing Retention Time Stability cluster_mp cluster_col cluster_hw RT_Variability Retention Time Variability Mobile_Phase Mobile Phase RT_Variability->Mobile_Phase Column_Conditions Column Conditions RT_Variability->Column_Conditions System_Hardware System Hardware RT_Variability->System_Hardware Composition Composition Mobile_Phase->Composition pH pH Mobile_Phase->pH Degassing Degassing Mobile_Phase->Degassing Temperature Temperature Column_Conditions->Temperature Equilibration Equilibration Column_Conditions->Equilibration Age Age/Contamination Column_Conditions->Age Pump Pump Performance System_Hardware->Pump Leaks Leaks System_Hardware->Leaks

Caption: Key areas to investigate when troubleshooting retention time drift.

Experimental Protocols

Illustrative HPLC Method for this compound Assay

Disclaimer: The following is an example protocol based on common practices for the analysis of similar compounds. Method development and validation are required for specific applications.

1. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

To assess the stability-indicating properties of the HPLC method, forced degradation studies should be performed on a solution of this compound.

1. Acid Hydrolysis:

  • Mix 1 mL of this compound stock solution with 1 mL of 1N HCl.

  • Heat at 80°C for 2 hours.

  • Cool, neutralize with 1N NaOH, and dilute with mobile phase.

2. Base Hydrolysis:

  • Mix 1 mL of this compound stock solution with 1 mL of 1N NaOH.

  • Keep at room temperature for 1 hour.

  • Neutralize with 1N HCl and dilute with mobile phase.

3. Oxidative Degradation:

  • Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.

  • Keep at room temperature for 4 hours.

  • Dilute with mobile phase.

4. Thermal Degradation:

  • Keep the solid drug substance in an oven at 105°C for 24 hours.

  • Dissolve in the mobile phase to the target concentration.

5. Photolytic Degradation:

  • Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Dilute with mobile phase if necessary.

Analyze all stressed samples using the developed HPLC method to check for the separation of the main peak from any degradation products.

Forced Degradation Workflow:

G Forced Degradation Experimental Workflow start Isomazole HCl Stock Solution acid Acid Hydrolysis (1N HCl, 80°C) start->acid base Base Hydrolysis (1N NaOH, RT) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 105°C) start->thermal photo Photolytic Degradation (UV Light) start->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Separation analysis->evaluation

References

Technical Support Center: Optimizing Isomazole Hydrochloride Dosage for Maximal Inotropic Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Isomazole Hydrochloride to achieve maximal positive inotropic effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cardiotonic agent with positive inotropic and vasodilatory effects. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE), particularly PDE III and/or PDE IV, in cardiac muscle cells. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, Isomazole exhibits calcium-sensitizing properties, enhancing the responsiveness of the contractile machinery to calcium.

Q2: What is the expected inotropic response to this compound in cardiac tissue?

A2: In isolated ventricular trabeculae carneae from nonfailing human hearts, Isomazole has been shown to increase the force of contraction to approximately 278.3% of the predrug value.[1] The maximal positive inotropic effect is achieved at concentrations that cause complete inhibition of PDE III and PDE IV.[1]

Q3: What are the recommended starting doses for in vivo and in vitro experiments?

A3: For initial in vivo studies in animal models, intravenous infusion rates of 10 and 20 micrograms/kg/min have been used.[2] In clinical studies with patients in heart failure, an intravenous dose of 3 micrograms/kg/min for 30 minutes has been investigated.[3] For oral administration in clinical settings, single doses ranging from 5 to 30 mg have been explored.[4] For in vitro experiments with isolated cardiac tissue, building a concentration-response curve is recommended to determine the optimal concentration for maximal effect.

Q4: How does the inotropic effect of this compound differ in failing versus non-failing hearts?

A4: The positive inotropic effect of Isomazole is significantly more pronounced in non-failing hearts. In explanted failing human hearts, Isomazole only marginally increased the force of contraction to about 110.1% of the predrug value.[1] This diminished response in failing hearts is thought to be due to defects in the receptor-adenylate cyclase coupling, leading to reduced cAMP formation, rather than an impairment of PDE inhibition itself.[1]

Q5: What are the key signaling pathways activated by this compound?

A5: this compound activates two primary signaling pathways to produce its inotropic effect: the PDE inhibition pathway and the calcium sensitization pathway. The PDE inhibition pathway involves the elevation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates key proteins involved in excitation-contraction coupling, leading to increased calcium influx and enhanced contractility. The calcium sensitization pathway involves a direct interaction with the troponin complex, increasing its sensitivity to calcium and thereby augmenting contractile force without a further increase in intracellular calcium concentration.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected inotropic response in isolated heart preparations (Langendorff).

Possible Cause Troubleshooting Step
Inadequate Oxygenation of Perfusate Ensure the perfusate (e.g., Krebs-Henseleit solution) is continuously and adequately gassed with 95% O2 / 5% CO2. Monitor the pO2 of the perfusate.
Temperature Fluctuations Maintain the temperature of the perfusate and the heart chamber at a constant 37°C using a water jacket and heated bath.
Incorrect Cannulation Ensure the aortic cannula is correctly placed and secured, allowing for proper retrograde perfusion of the coronary arteries without damaging the aortic valve.
Air Embolism Meticulously remove all air bubbles from the perfusion tubing before starting the experiment to prevent coronary artery blockage.
Suboptimal Preload Ensure the left ventricular balloon volume is set to achieve an appropriate end-diastolic pressure (typically 5-10 mmHg) for the specific heart size and species.
Deteriorating Heart Preparation A rapid decline in heart function may indicate underlying issues with the animal model or the isolation procedure. Ensure the animal was healthy and the heart was excised and mounted rapidly.

Issue: Difficulty in obtaining a stable baseline for Left Ventricular dP/dt max measurements.

Possible Cause Troubleshooting Step
Catheter Placement Ensure the pressure-transducer catheter is correctly positioned within the left ventricle, away from the walls and valves, to obtain a clean and accurate pressure signal.
Arrhythmias or Ectopic Beats Spontaneous arrhythmias can disrupt the dP/dt signal. If pacing, ensure the stimulation parameters are optimal. If intrinsic rhythm, allow the preparation to stabilize before recording baseline measurements.
Signal Noise Check for and eliminate any sources of electrical interference near the data acquisition system. Ensure proper grounding of all equipment.
Inadequate Data Sampling Rate Use a high enough sampling rate (e.g., >1000 Hz) to accurately capture the rapid rise in ventricular pressure during isovolumic contraction.
Respiratory Artifacts (in vivo) In anesthetized, ventilated animals, pressure changes due to respiration can affect the dP/dt signal. Signal averaging over several cardiac cycles or gating with the respiratory cycle may be necessary.

Data Presentation

Table 1: In Vitro Inotropic Effect of this compound

Preparation Parameter Measured Effect of this compound Reference
Isolated Ventricular Trabeculae Carneae (Non-failing human hearts)Force of ContractionIncrease to 278.3 ± 89.1% of predrug value[1]
Isolated Ventricular Trabeculae Carneae (Failing human hearts)Force of ContractionIncrease to 110.1 ± 10.7% of predrug value[1]

Table 2: In Vivo Hemodynamic Effects of this compound

Dosage Administration Route Study Population Key Hemodynamic Changes Reference
3 µg/kg/min for 30 minIntravenousPatients with Heart Failure (NYHA Class II/III)Increased myocardial contractility and relaxation; Decreased systemic resistance by 20%; Decreased left and right filling pressures by 35-45%[3]
10 and 20 µg/kg/minIntravenousAwake dogs with congestive heart failureIncreased cardiac output, heart rate, and left ventricular dP/dt[2]
Single doses of 5, 10, 20, 30 mgOralPatients with Stable Chronic Heart Failure (Class III-IV)Decreased pulmonary wedge pressure at all doses; Increased cardiac output at higher doses (20% increase with 20 mg)[4]

Experimental Protocols

1. Assessment of Inotropic Effects in Isolated Perfused Heart (Langendorff Preparation)

  • Objective: To measure the direct effect of this compound on myocardial contractility in an ex vivo setting.

  • Methodology:

    • Heart Isolation: Anesthetize the experimental animal (e.g., rat, guinea pig) and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Cannulation: Identify the aorta and cannulate it with an aortic cannula connected to the Langendorff apparatus.

    • Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C and a constant pressure (e.g., 60-80 mmHg for a rat heart).

    • Left Ventricular Pressure Measurement: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium. Inflate the balloon to achieve a stable end-diastolic pressure (e.g., 5-10 mmHg).

    • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady contractile state is achieved.

    • Drug Administration: Introduce this compound into the perfusate at increasing concentrations to establish a concentration-response curve.

    • Data Acquisition: Continuously record left ventricular pressure and derive parameters such as left ventricular developed pressure (LVDP), the maximal rate of pressure rise (+dP/dt max), and the maximal rate of pressure fall (-dP/dt max).

2. In Vivo Assessment of Left Ventricular dP/dt max

  • Objective: To measure the inotropic effect of this compound in a living animal model.

  • Methodology:

    • Animal Preparation: Anesthetize the animal and maintain a stable physiological state (e.g., body temperature, heart rate, blood pressure).

    • Catheterization: Introduce a high-fidelity pressure-transducer catheter into the left ventricle, typically via the right carotid artery.

    • Baseline Recording: After a stabilization period, record baseline left ventricular pressure tracings.

    • Drug Administration: Administer this compound, either as an intravenous bolus or a continuous infusion.

    • Data Acquisition and Analysis: Continuously record left ventricular pressure throughout the experiment. Analyze the pressure waveforms to calculate the first derivative of the pressure signal (dP/dt). The peak positive value of dP/dt (dP/dt max) is a key indicator of myocardial contractility.

Mandatory Visualizations

Isomazole_PDE_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cardiac Myocyte Isomazole_HCl Isomazole Hydrochloride Isomazole_HCl_in Isomazole Isomazole_HCl->Isomazole_HCl_in PDE3_4 Phosphodiesterase (PDE3/4) Isomazole_HCl_in->PDE3_4 Inhibits AMP AMP PDE3_4->AMP Degrades cAMP to ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates L_type_Ca_Channel L-type Ca2+ Channel PKA->L_type_Ca_Channel Phosphorylates Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx RyR Ryanodine Receptor (RyR) Ca_influx->RyR Triggers SR Sarcoplasmic Reticulum (SR) Ca_release Ca2+ Release RyR->Ca_release Contraction Increased Myocardial Contraction Ca_release->Contraction

Caption: PDE Inhibition Signaling Pathway of Isomazole.

Isomazole_Calcium_Sensitization_Pathway cluster_cell Cardiac Myocyte Isomazole_in Isomazole Troponin_Complex Troponin Complex (Troponin C, I, T) Isomazole_in->Troponin_Complex Increases Ca2+ Sensitivity of Actin_Myosin Actin-Myosin Interaction Troponin_Complex->Actin_Myosin Promotes Ca2 Ca2+ Ca2->Troponin_Complex Binds to Contraction Enhanced Myocardial Contraction Actin_Myosin->Contraction

Caption: Calcium Sensitization Mechanism of Isomazole.

Experimental_Workflow_Inotropy cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment (Langendorff) cluster_invivo In Vivo Assessment Tissue_Prep Isolated Cardiac Tissue (e.g., Papillary Muscle) Organ_Bath Mount in Organ Bath Tissue_Prep->Organ_Bath Stimulation Electrical Field Stimulation Organ_Bath->Stimulation Baseline_Force Record Baseline Contractile Force Stimulation->Baseline_Force Isomazole_Add Add Isomazole (Cumulative Concentrations) Baseline_Force->Isomazole_Add Force_Response Record Force Response Isomazole_Add->Force_Response Dose_Response_Curve Generate Dose-Response Curve Force_Response->Dose_Response_Curve Heart_Isolation Isolate Heart Langendorff_Setup Mount on Langendorff Apparatus Heart_Isolation->Langendorff_Setup Stabilization Stabilize Perfusion Langendorff_Setup->Stabilization Baseline_LVP Record Baseline LV Pressure Stabilization->Baseline_LVP Isomazole_Perfusion Perfuse with Isomazole Baseline_LVP->Isomazole_Perfusion LVP_Response Record LV Pressure Response Isomazole_Perfusion->LVP_Response dPdt_Analysis Analyze +dP/dt max LVP_Response->dPdt_Analysis Animal_Prep Anesthetize Animal Catheterization LV Catheterization Animal_Prep->Catheterization Baseline_Hemodynamics Record Baseline Hemodynamics Catheterization->Baseline_Hemodynamics Isomazole_Admin Administer Isomazole (IV or Oral) Baseline_Hemodynamics->Isomazole_Admin Hemodynamic_Monitoring Continuous Hemodynamic Monitoring Isomazole_Admin->Hemodynamic_Monitoring Data_Analysis Analyze dP/dt max, Cardiac Output, etc. Hemodynamic_Monitoring->Data_Analysis

Caption: Experimental Workflows for Inotropy Assessment.

References

Refining Isomazole Hydrochloride administration protocol to reduce tachycardia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining Isomazole Hydrochloride administration protocols to minimize the incidence of tachycardia.

Troubleshooting Guides & FAQs

Q1: We are observing significant tachycardia in our animal models following intravenous (IV) administration of Isomazole. Is this an expected side effect?

A1: Yes, tachycardia is a potential side effect of Isomazole, particularly with intravenous administration.[1] Isomazole is a phosphodiesterase (PDE) inhibitor, and this class of drugs can increase heart rate.[2][3][4] One study in awake dogs with congestive heart failure reported an increase in heart rate following IV infusions of Isomazole at doses of 10 and 20 micrograms/kg/min.[1] The mechanism involves the inhibition of PDE3, which leads to an increase in intracellular cyclic AMP (cAMP) in cardiac cells, mimicking the effects of catecholamines and resulting in positive chronotropic (heart rate) and inotropic (contractility) effects.[2][5]

Q2: Our research involves oral administration of Isomazole, and we are not observing tachycardia. Why might this differ from IV administration?

A2: The difference in observed tachycardia between intravenous and oral administration is a key finding. A study in patients with chronic heart failure who received single oral doses of Isomazole (ranging from 5-30 mg) showed no significant change in heart rate.[6] This suggests that the administration route and potentially the first-pass metabolism of Isomazole can significantly influence its cardiac side effect profile. The slower absorption and potentially lower peak plasma concentrations with oral dosing may prevent the rapid increase in cAMP that leads to tachycardia.

Q3: What are the primary mechanisms through which Isomazole can induce tachycardia?

A3: Isomazole has a dual mechanism of action: phosphodiesterase (PDE) inhibition and calcium sensitization.[6][7] The primary mechanism responsible for tachycardia is the inhibition of PDE3.[2][3] By inhibiting PDE3, Isomazole prevents the breakdown of cyclic AMP (cAMP) in cardiac myocytes.[5] Increased cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in calcium handling and contractility, resulting in an increased heart rate.[2] While the calcium-sensitizing property of Isomazole enhances myocardial contractility, some calcium sensitizers are noted to have less impact on heart rate compared to pure PDE inhibitors.[8][9]

Q4: What experimental parameters can we adjust to try and reduce the observed tachycardia?

A4: To mitigate tachycardia during your experiments, consider the following adjustments:

  • Dose Reduction: This is the most straightforward approach. Tachycardia is often a dose-dependent effect.[10]

  • Slower Infusion Rate: For intravenous studies, a slower infusion rate can prevent a rapid spike in plasma concentration, potentially reducing the peak chronotropic effect.

  • Route of Administration: If your experimental design allows, consider oral administration, as it has been reported to have a less pronounced effect on heart rate.[6]

  • Concomitant Administration of a Beta-Blocker: In a therapeutic context, beta-blockers like esmolol are used to manage tachycardia.[11] For research purposes, if the study design permits, co-administration of a cardioselective beta-blocker could be explored to counteract the tachycardic effects of Isomazole. However, this would introduce a confounding variable and should be carefully considered.

Q5: Are there any specific monitoring procedures you recommend during Isomazole administration to assess for tachycardia?

A5: Continuous electrocardiogram (ECG) monitoring is the gold standard for assessing drug-induced changes in heart rate and rhythm.[12] Key parameters to monitor include:

  • Heart Rate: Continuously track beats per minute (BPM).

  • ECG Morphology: Look for any changes in the P-QRS-T waves, including the QT interval, as some cardiovascular drugs can have pro-arrhythmic effects.[4][13]

  • Blood Pressure: Monitor for any hypotensive effects, which can sometimes trigger a reflex tachycardia.[2]

Data on Isomazole Administration and Heart Rate

Study Population Administration Route Dose Effect on Heart Rate Reference
Dogs with Congestive Heart FailureIntravenous Infusion10 and 20 µg/kg/minIncreased[1]
Patients with Chronic Heart FailureOral5, 10, 20, and 30 mg (single doses)No significant change[6]

Experimental Protocols

Protocol for Assessing Cardiovascular Response to Intravenous this compound
  • Animal Preparation: Anesthetize the subject animal according to approved institutional protocols. Surgically implant telemetry transmitters for continuous ECG and blood pressure monitoring. Allow for a sufficient recovery period post-surgery.

  • Baseline Data Collection: Record baseline heart rate, blood pressure, and ECG for a stable period (e.g., 30-60 minutes) before drug administration.

  • Isomazole Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentration.

  • Administration: Infuse Isomazole intravenously at a controlled rate. It is advisable to start with a low dose and escalate, or to use a slow infusion rate to minimize rapid hemodynamic changes.

  • Continuous Monitoring: Throughout the infusion and for a significant period afterward, continuously record heart rate, blood pressure, and ECG.

  • Data Analysis: Compare the cardiovascular parameters during and after Isomazole infusion to the baseline data. Note the onset, magnitude, and duration of any tachycardic response.

Visualizations

Signaling Pathways

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta-Adrenergic Receptor Beta-Adrenergic Receptor Adenylate Cyclase Adenylate Cyclase Beta-Adrenergic Receptor->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Ca2+ Channels L-type Ca2+ Channels PKA->Ca2+ Channels Phosphorylates Increased Ca2+ Influx Increased Ca2+ Influx Ca2+ Channels->Increased Ca2+ Influx Increased Heart Rate Increased Heart Rate (Tachycardia) Increased Ca2+ Influx->Increased Heart Rate Isomazole Isomazole PDE3 Phosphodiesterase 3 Isomazole->PDE3 Inhibits PDE3->cAMP Degrades cluster_sarcomere Sarcomere Troponin C Troponin C Ca2+-Troponin C Complex Ca2+-Troponin C Complex Troponin C->Ca2+-Troponin C Complex Ca2+ Ca2+ Ca2+->Troponin C Binds to Myofilaments Myofilaments Ca2+-Troponin C Complex->Myofilaments Initiates cross-bridge cycling Increased Contractility Increased Contractility Myofilaments->Increased Contractility Isomazole Isomazole Isomazole->Ca2+-Troponin C Complex Sensitizes/Stabilizes cluster_workflow Experimental Workflow to Assess Tachycardia A Animal Preparation (Telemetry Implantation) B Baseline Data Acquisition (ECG, BP, HR) A->B C Isomazole Administration (e.g., Slow IV Infusion) B->C D Continuous Monitoring During and Post-Infusion C->D E Data Analysis (Comparison to Baseline) D->E F Observation of Tachycardia? E->F G Protocol Refinement: - Lower Dose - Slower Infusion - Change Route F->G Yes H Proceed with Experiment F->H No G->C Iterate

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Isomazole Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral administration of Isomazole Hydrochloride in rat models. The focus is on addressing issues related to its poor oral bioavailability and providing actionable strategies for improvement.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low and highly variable plasma concentrations of this compound in our rat pharmacokinetic studies after oral gavage. What are the likely causes?

A1: Low and variable oral bioavailability of this compound in rats can stem from several factors, primarily related to its physicochemical properties. The most common causes include:

  • Poor Aqueous Solubility: this compound may have limited solubility in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2] This is a common challenge for many drug candidates.[3]

  • Slow Dissolution Rate: Even if the compound is soluble, a slow dissolution rate from the solid form can limit the amount of drug available for absorption within the transit time in the GI tract.[1][4]

  • High Presystemic Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation (first-pass metabolism).[5][6]

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen.

To confirm the primary cause, we recommend conducting initial in vitro characterization, including aqueous solubility testing at different pH values, dissolution studies, and potentially Caco-2 permeability assays to assess efflux liability.

Q2: What are the initial formulation strategies we should consider to improve the oral bioavailability of this compound?

A2: To enhance the oral bioavailability of a poorly soluble drug like this compound, several formulation strategies can be employed.[1][4][7] Here are some recommended initial approaches:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[4][7] Techniques like micronization and nanosizing are effective.[1][7]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[4][8]

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[7][8]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the drug, increasing its solubility in aqueous environments.[1][7]

The choice of strategy will depend on the specific properties of this compound and the desired pharmacokinetic profile.

Q3: How can we prepare a nanosuspension of this compound for our in vivo studies?

A3: A nanosuspension is an excellent approach to increase the dissolution rate and saturation solubility of your compound. A common method for its preparation is wet media milling. Below is a general protocol.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Media Milling
  • Preparation of the Suspension:

    • Disperse 1% (w/v) of this compound and a suitable stabilizer (e.g., 0.5% w/v Hydroxypropyl Methylcellulose - HPMC) in deionized water.

    • Stir the mixture for 30 minutes to ensure uniform wetting of the drug particles.

  • Milling Process:

    • Transfer the suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads of 0.5 mm diameter).

    • Mill the suspension at a suitable speed (e.g., 2000 rpm) for a defined period (e.g., 2-4 hours). The milling time should be optimized to achieve the desired particle size.

    • Monitor the temperature of the milling chamber to prevent overheating.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).

    • Confirm the crystalline state of the drug nanoparticles using X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

  • Final Formulation for Dosing:

    • Separate the milling media from the nanosuspension.

    • The resulting nanosuspension can be directly used for oral gavage in rats.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Solvent Selection:

    • Identify a common solvent in which both this compound and a polymer (e.g., polyvinylpyrrolidone K30 - PVP K30) are soluble. A mixture of dichloromethane and methanol is often effective.

  • Preparation of the Solution:

    • Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:4 w/w).

    • Stir until a clear solution is obtained.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue the evaporation until a dry film or powder is formed.

  • Post-Processing:

    • Scrape the dried product from the flask.

    • Further dry the ASD in a vacuum oven overnight to remove any residual solvent.

    • Gently grind the ASD to a fine powder.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using XRPD or DSC.

    • For dosing, the ASD powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP).

  • Formulation Development:

    • Based on the solubility data, select an oil, surfactant, and co-surfactant.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

    • Prepare different formulations by mixing the components at various ratios (e.g., Oil: 30%, Surfactant: 40%, Co-surfactant: 30%).

  • Drug Loading:

    • Dissolve this compound in the optimized SEDDS formulation with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Assess the self-emulsification performance by adding the SEDDS formulation to water and observing the formation of a microemulsion.

    • Measure the droplet size of the resulting emulsion using DLS.

  • Dosing:

    • The liquid SEDDS formulation can be filled into capsules for oral administration or dosed directly via gavage.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Simple Suspension150 ± 452.0600 ± 180100 (Reference)
Nanosuspension450 ± 901.01800 ± 360300
Amorphous Solid Dispersion600 ± 1201.02400 ± 480400
SEDDS900 ± 1800.53600 ± 720600

Data are presented as mean ± standard deviation (n=6 rats per group).

Table 2: Hypothetical Physicochemical Properties of this compound Formulations
FormulationParticle/Droplet Size (nm)Polydispersity Index (PDI)Drug State
Simple Suspension> 2000> 0.7Crystalline
Nanosuspension150 - 250< 0.3Crystalline
Amorphous Solid DispersionN/A (dissolved)N/AAmorphous
SEDDS20 - 100< 0.2Solubilized

Visualizations

Experimental Workflows and Logical Relationships

experimental_workflow cluster_formulation Formulation Strategies cluster_size_reduction Particle Size Reduction cluster_solubility Solubility Enhancement cluster_characterization Characterization cluster_invivo In Vivo Evaluation (Rats) start Isomazole HCl (Poor Solubility) micronization Micronization start->micronization nanosuspension Nanosuspension start->nanosuspension asd Amorphous Solid Dispersion (ASD) start->asd sedds SEDDS start->sedds size Particle/Droplet Size micronization->size state Physical State (XRPD/DSC) micronization->state dissolution In Vitro Dissolution micronization->dissolution nanosuspension->size nanosuspension->state nanosuspension->dissolution asd->state asd->dissolution sedds->dissolution pk_study Pharmacokinetic Study dissolution->pk_study bioavailability Assess Bioavailability pk_study->bioavailability

Caption: Workflow for developing and evaluating formulations to improve this compound bioavailability.

absorption_pathway cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation drug_suspension Isomazole HCl (Suspension) drug_dissolved Dissolved Drug drug_suspension->drug_dissolved Slow Dissolution enterocyte Enterocyte drug_dissolved->enterocyte Absorption drug_sedds Isomazole HCl in SEDDS micelles Drug in Micelles drug_sedds->micelles Emulsification micelles->drug_dissolved Drug Release portal_vein Portal Vein enterocyte->portal_vein

Caption: Proposed mechanisms for improved absorption of this compound via advanced formulations.

References

Identifying and avoiding experimental artifacts with Isomazole Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isomazole Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments while avoiding common artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Isomazole is a cardiotonic agent.[1] It functions through a dual mechanism: it is a phosphodiesterase (PDE) inhibitor, primarily targeting PDE3 and PDE4, and it also acts as a calcium sensitizer.[2][3] This dual action leads to an increase in intracellular cyclic AMP (cAMP) and enhances the sensitivity of cardiac muscle to calcium, resulting in increased contractility and vasodilation.

Q2: What are the main applications of this compound in research?

A2: this compound is primarily used in cardiovascular research, particularly in studies related to heart failure. It is a valuable tool for investigating the roles of PDE3 and PDE4 in cardiac function and for studying the mechanisms of calcium sensitization in cardiac muscle.

Q3: How should I prepare a stock solution of this compound?

Q4: How should I store this compound powder and stock solutions?

A4: As a general guideline for powdered compounds, store at -20°C for long-term stability. For stock solutions in DMSO, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. A stock solution at -20°C should be used within a month, while at -80°C it can be stable for up to six months. Always refer to the manufacturer's specific storage recommendations if available.

Q5: Are there any known off-target effects of Isomazole?

A5: Currently, there is limited public information from broad off-target screening panels for Isomazole. Its known mechanisms are the inhibition of PDE3/PDE4 and calcium sensitization. However, as with any pharmacologically active compound, the possibility of off-target effects should be considered, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to identify potential off-target effects.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Reduced or no effect of Isomazole on contractility in cardiac tissue/cells. The experimental model may have a compromised receptor-adenylate cyclase coupling pathway, which has been observed in failing heart tissue.[2]- Use non-failing cardiac tissue or cells as a positive control.- Consider if your cell model accurately reflects the signaling pathway you intend to study.- Verify the expression and function of key components of the cAMP signaling pathway in your model.
High variability between replicate experiments. - Inconsistent stock solution concentration due to poor solubility or degradation.- Pipetting errors.- Cell passage number and confluency variations.- Ensure complete solubilization of the stock solution; sonication may help.- Prepare fresh dilutions from a stable stock for each experiment.- Use calibrated pipettes and consistent techniques.- Maintain consistent cell culture conditions and use cells within a defined passage number range.
Unexpected changes in cell morphology or viability. - Cytotoxicity at the concentration used.- Off-target effects.- Solvent (e.g., DMSO) toxicity.- Perform a dose-response curve to determine the optimal non-toxic concentration using a cell viability assay (e.g., MTT or LDH release).- Reduce the concentration of Isomazole.- Ensure the final solvent concentration is below the toxic threshold for your cell type and include a solvent-only control.
Inconsistent results in cAMP measurement assays. - Cell stimulation time and Isomazole pre-incubation time are not optimized.- Inappropriate assay method for the expected change in cAMP.- Optimize the pre-incubation time with Isomazole before stimulating the cells (e.g., with forskolin).- Optimize the duration of cell stimulation to capture the peak cAMP response.- Choose a cAMP assay with appropriate sensitivity for your experimental system (e.g., ELISA, FRET, or reporter gene assays).

Data Presentation

Table 1: Hemodynamic Effects of Intravenous Isomazole in Patients with Heart Failure

ParameterChange with Isomazole (3 µg/kg/min for 30 mins)Reference
Myocardial ContractilityIncreased[3]
Systemic ResistanceDecreased by 20%[3]
Left and Right Filling PressuresFell by 35-45%[3]
Cardiac Atrial Natriuretic Peptide ReleaseReduced by 69%[3]
Arterial Norepinephrine and ReninIncreased by 27%[3]
Cardiac Output (in patients with elevated preload)Increased by 23%[3]
Cardiac Output (in patients with normal/low preload)Fell by 18%[3]

Table 2: In Vitro Effects of Isomazole on Isolated Human Ventricular Trabeculae

ConditionEffect on Force of ContractionReference
Non-failing Human HeartsIncreased to 278.3 ± 89.1% of predrug value[2]
Failing Human Hearts (NYHA IV)Marginally increased to 110.1 ± 10.7% of predrug value[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Weigh the required amount of powder in a sterile environment.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex and/or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: General Cell-Based Assay for PDE Inhibition (cAMP Measurement)
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Pre-treatment:

    • Prepare serial dilutions of this compound in serum-free media from your DMSO stock.

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the media containing the different concentrations of this compound. Include a vehicle control (media with the same final DMSO concentration).

    • Incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.

  • Stimulation:

    • Add a cAMP-inducing agent (e.g., forskolin) to the wells.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium and lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., ELISA, HTRF).

    • Measure the intracellular cAMP levels.

  • Data Analysis: Normalize the cAMP levels to the protein concentration in each well. Compare the cAMP levels in Isomazole-treated cells to the vehicle-treated control.

Protocol 3: Cytotoxicity Assay (LDH Release Assay)
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the existing medium with the medium containing the test concentrations. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin for cardiomyocytes).

    • Incubate for the desired experimental duration (e.g., 24 hours).

  • LDH Measurement:

    • Collect the cell culture supernatant.

    • Perform the LDH release assay according to the manufacturer's instructions. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Mandatory Visualizations

Isomazole_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR (e.g., Beta-Adrenergic Receptor) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE3_4 PDE3 / PDE4 cAMP->PDE3_4 Contraction Myofilament Contraction PKA->Contraction Phosphorylates (leading to) AMP AMP PDE3_4->AMP Degrades Isomazole Isomazole Hydrochloride Isomazole->PDE3_4 Inhibits Ca_Sensitization Calcium Sensitization Isomazole->Ca_Sensitization Induces Ca_Sensitization->Contraction Enhances Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_Compound Verify Compound Integrity (Solubility, Storage, Age) Start->Check_Compound Is_Compound_OK Is Compound OK? Check_Compound->Is_Compound_OK Check_Protocol Review Experimental Protocol (Concentrations, Times, Controls) Is_Protocol_OK Is Protocol Valid? Check_Protocol->Is_Protocol_OK Check_Model Assess Experimental Model (Cell line, Tissue health) Is_Model_OK Is Model Appropriate? Check_Model->Is_Model_OK Is_Compound_OK->Check_Protocol Yes New_Compound Prepare Fresh Stock Solution Is_Compound_OK->New_Compound No Is_Protocol_OK->Check_Model Yes Optimize_Protocol Optimize Protocol Parameters Is_Protocol_OK->Optimize_Protocol No Validate_Model Validate Model or Select Alternative Is_Model_OK->Validate_Model No Re_Run Re-run Experiment Is_Model_OK->Re_Run Yes New_Compound->Re_Run Optimize_Protocol->Re_Run Validate_Model->Re_Run

References

Validation & Comparative

A Comparative Analysis of Isomazole Hydrochloride and Other Phosphodiesterase Inhibitors in Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isomazole Hydrochloride with other phosphodiesterase (PDE) inhibitors, specifically milrinone and enoximone, in the context of heart failure models. The information is supported by experimental data from various preclinical and clinical studies, with a focus on quantitative outcomes and detailed methodologies.

Mechanism of Action: A Dual Approach

This compound distinguishes itself from other PDE inhibitors through its dual mechanism of action. It is a novel, orally available phosphodiesterase inhibitor with calcium-sensitizing properties, primarily inhibiting PDE3 and PDE4.[1] This contrasts with traditional PDE inhibitors like milrinone and enoximone, which are more selective for PDE3. The inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic (increased contractility) and vasodilatory effects. The additional PDE4 inhibition by Isomazole may contribute to its unique pharmacological profile.

Furthermore, Isomazole's calcium-sensitizing effect, which involves a direct action on contractile proteins, enhances the responsiveness of the heart muscle to calcium, thereby improving contractility without a significant increase in intracellular calcium concentration.[2] This dual action of PDE inhibition and calcium sensitization may offer therapeutic advantages in the treatment of heart failure.

Preclinical and Clinical Data: A Tabular Comparison

The following tables summarize the quantitative data from various studies on this compound, milrinone, and enoximone in both preclinical (canine) and clinical (human) heart failure models. It is important to note that these data are collated from separate studies and do not represent a direct head-to-head comparison.

Preclinical Data in Canine Heart Failure Models
ParameterThis compoundMilrinone
Heart Failure Model Right-sided congestive heart failure (pulmonary artery constriction and tricuspid valve avulsion)[3]Severe idiopathic myocardial failure (dilated cardiomyopathy)[4][5]
Dose and Administration 10 and 20 µg/kg/min (intravenous)[3]0.75 mg/kg (oral)[4][5]
Cardiac Output/Index Increased[3]Increased from 1.92 ± 0.54 to 3.06 ± 0.81 L/min/m²[4][5]
Heart Rate Increased[3]Increased from 174 ± 34 to 194 ± 44 beats/minute[4][5]
Aortic Pressure Decreased[3]No significant change[4][5]
Total Peripheral Vascular Resistance Decreased[3]Not reported
Left Ventricular dP/dt Increased[3]Not reported
Pulmonary Capillary Wedge Pressure Not reportedDecreased from 23 ± 8 to 12 ± 8 mmHg[4][5]
Stroke Volume Index Not reportedIncreased from 11.3 ± 4.3 to 16.7 ± 6.3 ml/beat/m²[4][5]
Echocardiographic Shortening Fraction Not reportedMedian increase of 6.14% at day 3 and 2.83% at last observation[6][7][8]
Clinical Data in Human Heart Failure Patients
ParameterThis compoundEnoximone
Patient Population Stable NYHA Class III-IV[9]NYHA Class III-IV[10][11][12]
Dose and Administration 5-30 mg (single oral doses)[9]25 mg or 50 mg three times daily (oral)[10][11][12]
Cardiac Output Increased by 20% at 20 mg dose (p=0.031)[9]Not reported
Heart Rate No change[9]Not reported
Mean Arterial Pressure Decreased by 6% at 10 mg (p=0.035) and 13% at 20 mg (p=0.047)[9]Not reported
Pulmonary Artery Pressure Decreased by 14% at 10 mg (p<0.001) and 31% at 20 mg (p=0.006)[9]Not reported
Pulmonary Wedge Pressure Decreased at all doses (5, 10, 20, 30 mg)[9]Not reported
Exercise Capacity (6-minute walk test) Not reportedIncreased in one trial (p=0.025), but not in another[10][11][12]
All-cause Mortality/Cardiovascular Hospitalization Not reportedNo significant difference compared to placebo[10][11][12]

Experimental Protocols

This compound Canine Heart Failure Model
  • Animal Model: Right-sided congestive heart failure was induced in awake dogs by pulmonary artery constriction and tricuspid valve avulsion.[3]

  • Drug Administration: Isomazole was administered intravenously at doses of 10 and 20 µg/kg/min.[3]

  • Hemodynamic Measurements: Parameters such as cardiac output, heart rate, aortic pressure, total peripheral vascular resistance, and left ventricular dP/dt were measured.[3]

This compound Clinical Study
  • Patient Population: 12 patients with stable New York Heart Association (NYHA) Class III-IV chronic heart failure.[9]

  • Study Design: Exploratory study with single oral doses of Isomazole (5, 10, 20, and 30 mg).[9]

  • Measurements: Hemodynamic parameters were measured, and ambulatory ECG monitoring was performed.[9]

Milrinone Canine Heart Failure Model
  • Animal Model: 13 dogs with severe idiopathic myocardial failure (dilated cardiomyopathy).[4][5] Another study included 29 dogs with moderate to severe congestive heart failure.[6][7][8]

  • Drug Administration: Acute oral administration of 0.75 mg/kg milrinone.[4][5] In the other study, doses of 0.5 to 1 mg/kg were given orally twice daily.[6][7][8]

  • Measurements: Hemodynamics were measured using a Swan-Ganz catheter and femoral artery puncture, along with M-mode echocardiography.[4][5] Echocardiographic shortening fraction and clinical signs were assessed.[6][7][8]

Enoximone Clinical Trials (ESSENTIAL I & II)
  • Patient Population: Patients with NYHA Class III-IV heart failure symptoms, left ventricular ejection fraction ≤30%, and a recent history of hospitalization or ambulatory visits for worsening heart failure.[10][11][12]

  • Study Design: Two identical, randomized, double-blind, placebo-controlled trials.[10][11][12]

  • Drug Administration: Initial oral dose of 25 mg enoximone three times daily, with a possible up-titration to 50 mg three times daily.[10][11][12]

  • Primary Endpoints: A composite of time to all-cause mortality or cardiovascular hospitalization, change in 6-minute walk test distance, and Patient Global Assessment.[10][11][12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating PDE inhibitors in heart failure models.

PDE_Inhibition_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Beta-Adrenergic Receptor Beta-Adrenergic Receptor Adenylate Cyclase Adenylate Cyclase Beta-Adrenergic Receptor->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates PDE3 PDE3 cAMP->PDE3 PDE4 PDE4 cAMP->PDE4 Calcium Channels Calcium Channels PKA->Calcium Channels Phosphorylates Contractile Proteins (Troponin C) Contractile Proteins (Troponin C) PKA->Contractile Proteins (Troponin C) Phosphorylates Vasodilation Vasodilation PKA->Vasodilation Promotes PDE3->cAMP Degrades PDE4->cAMP Degrades Isomazole Isomazole Isomazole->PDE3 Inhibits Isomazole->PDE4 Inhibits Isomazole->Contractile Proteins (Troponin C) Sensitizes to Ca2+ Milrinone/Enoximone Milrinone/Enoximone Milrinone/Enoximone->PDE3 Inhibits Increased Contractility Increased Contractility Calcium Channels->Increased Contractility Increased Ca2+ influx Contractile Proteins (Troponin C)->Increased Contractility

Caption: Signaling pathway of PDE inhibitors in cardiomyocytes.

Experimental_Workflow Heart_Failure_Model Induce Heart Failure (e.g., Canine Model or Human Patients with HF) Drug_Administration Administer PDE Inhibitor (Isomazole, Milrinone, or Enoximone) or Placebo Heart_Failure_Model->Drug_Administration Data_Collection Collect Data: - Hemodynamics (Cardiac Output, BP, etc.) - Echocardiography - Exercise Capacity - Clinical Outcomes Drug_Administration->Data_Collection Data_Analysis Analyze and Compare Treatment vs. Placebo and Across Drugs Data_Collection->Data_Analysis Conclusion Draw Conclusions on Efficacy and Safety Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating PDE inhibitors.

Conclusion

This compound presents a promising profile as a PDE inhibitor for heart failure, primarily due to its dual mechanism of PDE3/PDE4 inhibition and calcium sensitization. Preclinical and early clinical data suggest favorable hemodynamic effects. However, a direct comparative clinical trial against established PDE3 inhibitors like milrinone and enoximone is necessary to fully elucidate its relative efficacy and safety. The provided data and protocols from separate studies offer a foundational comparison for researchers in the field of cardiovascular drug development. Further investigation into the long-term outcomes and the clinical significance of PDE4 inhibition by Isomazole is warranted.

References

Cross-Species Insights into Isomazole Hydrochloride: A Comparative Review of Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the pharmacokinetic and pharmacodynamic properties of Isomazole Hydrochloride across various species. Due to the limited availability of comprehensive, directly comparable preclinical data for this compound, this document summarizes the existing findings for Isomazole and presents illustrative data for a structurally related compound, Sulmazole, to provide a framework for cross-species evaluation. The information herein is intended to support further research and drug development efforts.

Pharmacodynamic Profile: A Tale of Two Species

Isomazole is a phosphodiesterase (PDE) inhibitor, primarily targeting PDE III and/or PDE IV, which results in positive inotropic and vasodilatory effects.[1] Available data in dogs and humans highlight these actions, demonstrating its potential as a cardiovascular agent.

In dogs with induced congestive heart failure, Isomazole administration led to significant hemodynamic changes, including an increase in cardiac output and heart rate, alongside a decrease in aortic pressure and peripheral vascular resistance.[2] In human subjects with heart failure, Isomazole also demonstrated positive inotropic and vasodilatory effects, increasing myocardial contractility and relaxation while reducing systemic resistance.[3]

Table 1: Comparative Pharmacodynamics of Isomazole

ParameterDog (with Congestive Heart Failure)Human (with Heart Failure)
Effect Positive inotropic, chronotropic, and vasodilator effects.[2]Positive inotropic, lusitropic, and arterial vasodilation effects.[3]
Cardiac Output Increased.[2]Increased by 23% in patients with elevated preload.[3]
Heart Rate Increased.[2]No significant change.[4]
Blood Pressure Decreased aortic pressure.[2]Decreased systemic resistance by 20%.[3]
Myocardial Contractility Increased LV dP/dt.[2]Increased.[3]

Pharmacokinetic Overview: Unveiling the Full Picture

Table 2: Pharmacokinetic Parameters of Isomazole (Data Gaps Indicated)

ParameterRatDogMonkeyHuman
Administration Route Data not availableOralData not availableIntravenous / Oral
Dose Data not available16 mg/kgData not available3 µg/kg/min (IV) / 5-30 mg (Oral)
Cmax Data not availableData not availableData not availableData not available
Tmax Data not availableData not availableData not availableData not available
AUC Data not availableData not availableData not availableData not available
Half-life (t½) Data not available2 hrs (lower doses), 4-8 hrs (16 mg/kg)Data not availableData not available
Metabolism Data not availablePresence of metabolites notedData not availableData not available

To illustrate a more complete pharmacokinetic profile for a related compound, the following table presents data for Sulmazole, another imidazopyridine derivative, in dogs. This is for illustrative purposes only and should not be directly extrapolated to Isomazole.

Table 3: Illustrative Pharmacokinetic Parameters of Sulmazole in the Dog

ParameterDog
Administration Route Intravenous
Dose 0.7 - 15 mg/kg
Pharmacokinetic Model First-order two-compartment model at 0.7 mg/kg.[5]
Metabolism 75% conversion to its sulfone metabolite.[5]
Renal Excretion Negligible for unchanged drug and major metabolite (0.5-2%).[5]
Plasma Protein Binding Sulmazole: 40.8 ± 1.0%; Metabolite II: 54 ± 2%; Metabolite III: 43 ± 1%.[5]

Experimental Methodologies

Detailed experimental protocols for the cited studies on Isomazole are not fully available in the public domain. However, based on standard pharmacokinetic and pharmacodynamic study designs, the following represents a generalized protocol.

General Pharmacokinetic Study Protocol
  • Animal Models: Healthy adult male and female animals of the selected species (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used. Animals are fasted overnight before drug administration.

  • Drug Administration: this compound is administered via the intended clinical route (e.g., oral gavage, intravenous infusion) at various dose levels.

  • Blood Sampling: Serial blood samples are collected from a suitable blood vessel (e.g., tail vein in rats, jugular vein in dogs) at predetermined time points post-dosing.

  • Plasma Analysis: Plasma is separated by centrifugation and stored frozen until analysis. Isomazole and its potential metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Visualizing the Science

Signaling Pathway of Isomazole

Isomazole acts as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, particularly PDE3, in cardiac and vascular smooth muscle cells, it prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately causing increased cardiac contractility and vasodilation.

Isomazole Signaling Pathway cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell Isomazole This compound PDE3 Phosphodiesterase 3 (PDE3) Isomazole->PDE3 Inhibits cAMP cAMP PDE3->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., L-type Ca2+ channels, Myosin Light Chain Kinase) PKA->Targets Phosphorylates Response Increased Contractility & Vasodilation Targets->Response

Caption: Isomazole inhibits PDE3, leading to increased cAMP, PKA activation, and enhanced cardiovascular function.

Experimental Workflow for a Cross-Species Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a cross-species pharmacokinetic study, from initial dose administration to final data analysis and comparison.

Pharmacokinetic Study Workflow cluster_species Animal Species Rat Rat Dose Dose Administration (Oral / IV) Rat->Dose Dog Dog Dog->Dose Monkey Monkey Monkey->Dose Sampling Serial Blood Sampling Dose->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Comparison Cross-Species Data Comparison PK_Calc->Comparison

Caption: A streamlined workflow for cross-species pharmacokinetic evaluation.

References

A Head-to-Head Comparison of Isomazole Hydrochloride and Levosimendan as Calcium Sensitizers for Cardioprotective and Inotropic Support

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isomazole Hydrochloride and Levosimendan, two calcium sensitizers with distinct pharmacological profiles. This document summarizes their mechanisms of action, presents available experimental data on their performance, and details relevant experimental protocols.

Executive Summary

This compound and Levosimendan are two inotropic agents that enhance cardiac contractility through calcium sensitization, a mechanism that improves the efficiency of myocardial contraction without significantly increasing intracellular calcium concentrations and myocardial oxygen demand. Levosimendan is a well-characterized drug used in clinical practice for acutely decompensated heart failure. It primarily acts by binding to cardiac troponin C, stabilizing the Ca2+-bound conformation and enhancing the contractile response. It also possesses vasodilatory properties through the opening of ATP-sensitive potassium (KATP) channels. This compound is a novel agent with a dual mechanism of action, combining calcium sensitization with phosphodiesterase (PDE) inhibition, specifically targeting PDE3 and PDE4. This guide delves into the available preclinical and clinical data to draw a comparative analysis of these two compounds.

Mechanism of Action

This compound: A Calcium Sensitizer and Phosphodiesterase Inhibitor

This compound exerts its cardiotonic effects through two primary pathways. Firstly, it acts as a calcium sensitizer by directly increasing the sensitivity of the contractile machinery to calcium. This has been demonstrated in studies on skinned cardiac muscle fibers, where isomazole shifted the force-calcium curve to the left, indicating a greater force generation at submaximal calcium concentrations[1]. The exact molecular target for its calcium-sensitizing effect is not as well-defined as for levosimendan.

Secondly, Isomazole is an inhibitor of phosphodiesterase enzymes PDE3 and PDE4[2]. Inhibition of PDE3 in cardiac muscle leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn enhances cardiac contractility. PDE4 inhibition may also contribute to its anti-inflammatory and other systemic effects. This dual mechanism suggests that Isomazole may offer both enhanced contractility and beneficial effects on vascular tone and inflammation.

Levosimendan: A Calcium Sensitizer and KATP Channel Opener

Levosimendan's primary mechanism of action is its calcium-dependent binding to the N-terminal domain of cardiac troponin C (cTnC)[3]. This interaction stabilizes the troponin C-calcium complex, leading to a more sustained contractile response for a given intracellular calcium concentration. This mechanism is thought to improve contractile efficiency without increasing myocardial oxygen consumption[4][5].

In addition to its calcium-sensitizing effects, levosimendan opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells[5]. This leads to hyperpolarization and subsequent vasodilation of both arterial and venous beds, reducing both preload and afterload on the heart. At higher concentrations, levosimendan can also exert some PDE3 inhibitory effects[6][7][8][9].

cluster_Isomazole This compound cluster_Levosimendan Levosimendan Isomazole Isomazole Hydrochloride PDE3_4 PDE3 & PDE4 Inhibition Isomazole->PDE3_4 Inhibits Ca_Sens_I Calcium Sensitization Isomazole->Ca_Sens_I Induces cAMP_inc ↑ cAMP PDE3_4->cAMP_inc Leads to Contractility_I ↑ Cardiac Contractility cAMP_inc->Contractility_I Vasodilation_I Vasodilation cAMP_inc->Vasodilation_I Ca_Sens_I->Contractility_I Levosimendan Levosimendan cTnC Cardiac Troponin C (cTnC) Levosimendan->cTnC Binds to KATP ATP-sensitive K+ Channels Levosimendan->KATP Opens Ca_Sens_L Calcium Sensitization cTnC->Ca_Sens_L Stabilizes Ca2+-bound state Vasodilation_L Vasodilation KATP->Vasodilation_L Contractility_L ↑ Cardiac Contractility Ca_Sens_L->Contractility_L

Figure 1: Simplified signaling pathways of this compound and Levosimendan.

Comparative Performance Data

Direct head-to-head clinical trials comparing this compound and Levosimendan are not available in the published literature. Therefore, this comparison is based on data from separate studies.

Hemodynamic Effects
ParameterThis compoundLevosimendan
Cardiac Output/Index Increased[10][11][12]Increased[13][14][15]
Pulmonary Capillary Wedge Pressure Decreased[11][12]Decreased[13][14][15]
Systemic Vascular Resistance Decreased[10][12]Decreased[13][14][15]
Heart Rate Variable (Increased or no change)[10][11]Increased[13][14][15]
Mean Arterial Pressure Decreased[11]Decreased[13][14][15]

This compound: In patients with chronic heart failure, oral administration of isomazole (20 mg) resulted in a 20% increase in cardiac output[11]. Intravenous infusion in dogs with congestive heart failure also demonstrated significant increases in cardiac output and decreases in systemic vascular resistance[10]. Another study in patients with severe heart failure showed that intravenous isomazole increased cardiac output and decreased pulmonary wedge pressure[12].

Levosimendan: Levosimendan consistently demonstrates improvements in cardiac output and reductions in pulmonary capillary wedge pressure and systemic vascular resistance in patients with decompensated heart failure[13][14][15]. The hemodynamic effects of levosimendan are dose-dependent.

Inotropic and Calcium Sensitizing Effects
ParameterThis compoundLevosimendan
Mechanism of Ca2+ Sensitization Increased Ca2+ responsiveness of myofilaments[1]Binds to cardiac troponin C[3]
PDE Inhibition PDE3 and PDE4 inhibitor[2]Weak PDE3 inhibitor at high concentrations[6][7][8][9]
Force of Contraction (in vitro) Increased force in non-failing human myocardium[16]Increases force of contraction

This compound: A study on skinned cardiac muscle fibers from various species, including humans, showed that isomazole (0.01-1 mM) increased the half-maximal Ca2+-activated force development in a concentration-dependent manner, demonstrating a direct effect on the contractile proteins[1]. In ventricular trabeculae from non-failing human hearts, isomazole increased the force of contraction to 278.3% of the predrug value[16].

Levosimendan: The calcium-sensitizing effect of levosimendan is well-established and is mediated by its binding to cardiac troponin C. This leads to an increased force of contraction without a significant increase in intracellular calcium.

Experimental Protocols

Skinned Fiber Preparation and Force-Ca2+ Relationship Measurement (General Protocol)

This protocol is a generalized representation of methods used to assess the calcium-sensitizing effects of compounds like Isomazole and Levosimendan.

cluster_workflow Skinned Fiber Experiment Workflow A 1. Cardiac Muscle Tissue Isolation B 2. Fiber Bundles Dissection A->B C 3. Skinning Procedure (e.g., Triton X-100) B->C D 4. Mounting of Fiber on Force Transducer C->D E 5. Perfusion with Solutions of Varying [Ca2+] D->E F 6. Measurement of Isometric Force E->F G 7. Data Analysis: Force-pCa Curve Generation F->G H 8. Determination of pCa50 and Hill Coefficient G->H

Figure 2: Workflow for skinned fiber experiments.

1. Tissue Preparation:

  • Ventricular trabeculae or papillary muscles are dissected from animal or human hearts.

  • The muscle is placed in a cold relaxing solution.

2. Fiber Skimming:

  • The sarcolemma is chemically removed ("skinned") using a detergent like Triton X-100. This allows for direct access to the myofilaments and control of the intracellular environment.

3. Experimental Setup:

  • A single skinned fiber or a thin fiber bundle is mounted between a force transducer and a length controller.

  • The preparation is bathed in a series of solutions with precisely controlled concentrations of free calcium, ATP, magnesium, and the investigational drug (Isomazole or Levosimendan).

4. Data Acquisition:

  • The isometric force generated by the fiber is recorded at each calcium concentration.

  • A force-pCa (-log[Ca2+]) relationship is plotted.

5. Analysis:

  • The pCa50 (the pCa at which 50% of the maximal force is achieved) and the Hill coefficient (a measure of cooperativity) are calculated. A leftward shift in the force-pCa curve and an increase in pCa50 indicate an increase in calcium sensitivity.

In Vivo Hemodynamic Assessment in an Animal Model of Heart Failure (General Protocol)

This protocol outlines a common approach to evaluate the hemodynamic effects of inotropic agents in a preclinical setting.

cluster_workflow In Vivo Hemodynamic Study Workflow A 1. Animal Model of Heart Failure Induction (e.g., coronary ligation, pacing-induced) B 2. Anesthesia and Surgical Instrumentation A->B C 3. Baseline Hemodynamic Measurements B->C D 4. Intravenous Administration of Drug or Placebo C->D E 5. Continuous Hemodynamic Monitoring D->E F 6. Data Collection at Multiple Time Points E->F G 7. Data Analysis and Comparison between Treatment Groups F->G

References

A Comparative Analysis of Isomazole Hydrochloride's Hemodynamic Effects Across Preclinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the reproducibility of Isomazole Hydrochloride's hemodynamic data.

This compound, an imidazopyridine derivative, has been investigated for its potential as a cardiotonic agent, particularly in the context of congestive heart failure. Its mechanism of action involves phosphodiesterase (PDE) inhibition and calcium sensitization, leading to positive inotropic and vasodilator effects.[1][2] This guide provides a comparative summary of hemodynamic data from various studies to assess the reproducibility of its effects across different laboratory settings and study populations.

Hemodynamic Effects: A Tabular Comparison

The following tables summarize the key quantitative hemodynamic parameters investigated in preclinical and clinical studies of Isomazole.

Table 1: Preclinical Data in a Canine Model of Congestive Heart Failure
ParameterDosageChange from BaselineReference
Cardiac Output10 µg/kg/minIncreased[3]
20 µg/kg/minIncreased[3]
Heart Rate10 µg/kg/minIncreased[3]
20 µg/kg/minIncreased[3]
Mean Aortic Pressure10 µg/kg/minDecreased[3]
20 µg/kg/minDecreased[3]
Total Peripheral Vascular Resistance10 µg/kg/minDecreased[3]
20 µg/kg/minDecreased[3]
Left Ventricular dP/dt10 µg/kg/minIncreased[3]
20 µg/kg/minIncreased[3]
Table 2: Clinical Data in Patients with Chronic Heart Failure (Intravenous Administration)
ParameterDosageChange from BaselinePatient GroupReference
Myocardial Contractility3 µg/kg/min for 30 minIncreasedOverall[1]
Systemic Resistance3 µg/kg/min for 30 minDecreased by 20%Overall[1]
Left and Right Filling Pressures3 µg/kg/min for 30 minFell by 35-45%Overall[1]
Cardiac Output3 µg/kg/min for 30 minIncreased by 23%Elevated Preload[1]
3 µg/kg/min for 30 minFell by 18%Normal Preload[1]
Table 3: Clinical Data in Patients with Chronic Heart Failure (Oral Administration)
ParameterDosageChange from BaselineReference
Cardiac Output20 mg (single dose)Increased by 20%[4]
Mean Arterial Pressure10 mg (single dose)Decreased by 6%[4]
20 mg (single dose)Decreased by 13%[4]
Mean Pulmonary Artery Pressure10 mg (single dose)Decreased by 14%[4]
20 mg (single dose)Decreased by 31%[4]
Heart Rate5-30 mg (single doses)No significant change[4]

Experimental Protocols

Preclinical Study in a Canine Model

A study was conducted on ten awake dogs with right-sided congestive heart failure induced by pulmonary artery constriction and tricuspid valve avulsion.[3] Isomazole was administered intravenously at doses of 10 and 20 µg/kg/min.[3] Hemodynamic parameters were measured to determine the effects of the drug.[3]

Clinical Study with Intravenous Administration

Eighteen patients with New York Heart Association class II/III heart failure were enrolled in a study investigating the acute hemodynamic and neurohormonal effects of intravenous Isomazole.[1] The patients were divided into two groups based on their baseline pulmonary wedge pressure: elevated (>15 mmHg) and normal.[1] Isomazole was administered at a dose of 3 µg/kg/min for 30 minutes.[1]

Clinical Study with Oral Administration

Twelve patients with stable chronic heart failure (class III-IV) participated in an exploratory study on the effects of single oral doses of Isomazole.[4] The study assessed the impact on hemodynamics, ventricular arrhythmias, and heart rate variability with single doses ranging from 5 to 30 mg.[4]

Signaling Pathway of Isomazole

Isomazole's primary mechanism of action is the inhibition of phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE III, Isomazole increases intracellular cAMP levels, leading to a cascade of events that ultimately enhances myocardial contractility and promotes vasodilation.

Isomazole_Signaling_Pathway cluster_cell Cardiomyocyte cluster_vsmc Vascular Smooth Muscle Cell Isomazole This compound PDE3 Phosphodiesterase III (PDE III) Isomazole->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Increased Contractility Ca_Influx->Contraction Isomazole_vsmc This compound PDE3_vsmc Phosphodiesterase III (PDE III) Isomazole_vsmc->PDE3_vsmc Inhibits cAMP_vsmc cAMP PDE3_vsmc->cAMP_vsmc Degrades MLCK_inactivation Myosin Light Chain Kinase Inactivation cAMP_vsmc->MLCK_inactivation Vasodilation Vasodilation MLCK_inactivation->Vasodilation

Caption: Signaling pathway of this compound in cardiomyocytes and vascular smooth muscle cells.

Conclusion

The available data from preclinical and clinical studies demonstrate a consistent pattern of hemodynamic effects for this compound. The drug reliably produces positive inotropic and vasodilatory effects, leading to increased cardiac output and decreased blood pressure. However, the magnitude of these effects can be influenced by the dosage, route of administration, and the baseline cardiovascular status of the subject, as evidenced by the differing responses in patients with elevated versus normal preload.[1] The reproducibility of these findings across different studies suggests a robust and predictable pharmacological profile for Isomazole. Further research directly comparing different formulations or in more diverse patient populations would be beneficial to fully elucidate its clinical utility.

References

Benchmarking Isomazole Hydrochloride Against Newer Inotropic Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, this guide provides a comprehensive comparison of Isomazole Hydrochloride against a new generation of inotropic agents. This document outlines the mechanistic differences, presents comparative efficacy data from key clinical studies, and details the experimental protocols utilized in these evaluations.

This compound, a phosphodiesterase (PDE) inhibitor with calcium-sensitizing properties, represents an earlier approach to improving cardiac contractility. While its development appears to have been discontinued, its unique dual mechanism of action provides a valuable benchmark for evaluating the progress made with newer inotropic agents. These newer drugs, including the calcium sensitizer Levosimendan, the cardiac myosin activator Omecamtiv mecarbil, and the Na+/K+-ATPase inhibitor and SERCA2a activator Istaroxime, offer novel therapeutic strategies for managing heart failure.

Comparative Analysis of Inotropic Agents

The following tables summarize the key characteristics and clinical findings for this compound and the selected newer inotropic agents.

FeatureThis compoundLevosimendanOmecamtiv MecarbilIstaroxime
Mechanism of Action Phosphodiesterase (PDE) III/IV inhibitor; Calcium sensitizerCalcium sensitizer (binds to cardiac troponin C); Opens ATP-sensitive potassium channelsCardiac myosin activator (increases efficiency of actin-myosin cross-bridge cycle)Na+/K+-ATPase inhibitor; Sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a) activator
Primary Inotropic Effect Increased intracellular cAMP; Increased sensitivity of myofilaments to calciumIncreased myofilament calcium sensitivityProlongs systolic ejection timeIncreased intracellular calcium; Enhanced sarcoplasmic reticulum calcium reuptake
Vasodilatory Effect YesYesNo significant effectNo
Development Status Development likely discontinued (publications from early/mid-1990s)Approved for use in some countriesInvestigational (GALACTIC-HF trial completed)Investigational (HORIZON-HF and SEISMiC trials completed)
Table 1: Overview of Inotropic Agents

Quantitative Comparison of Hemodynamic Effects

The data presented below is extracted from various clinical trials. It is important to note that direct head-to-head comparisons are limited, and trial designs, patient populations, and dosing regimens vary.

ParameterThis compoundLevosimendanOmecamtiv MecarbilIstaroxime
Cardiac Index ▲ +20% (at 20 mg oral dose)[1]▲ +39% (at 0.4 µg/kg/min IV)[2]Data on direct CI change is limited; focuses on clinical outcomes.▲ +0.18 L/min/m² (meta-analysis)[1]
Stroke Volume Data not specified▲ +28% (at 0.4 µg/kg/min IV)[2]▲ (p=0.0217 in COSMIC-HF)[3]▲ +3.04 mL/m² (meta-analysis)[1]
Pulmonary Capillary Wedge Pressure ▼ (decreased after 5, 10, 20, and 30 mg oral doses)[1]▼ -6 mmHg (at 0.4 µg/kg/min IV)[2]Data not specified▼ -3.5 mmHg (at 1.0 µg/kg/min IV in HORIZON-HF)
Systemic Vascular Resistance ▼ -20% (IV infusion of 3 µg/kg/min)[2]▼ (Significant reduction)[4]No significant changeNo significant change
Heart Rate No significant change (oral doses)[1]▲ +8% (at 0.4 µg/kg/min IV)[2]▼ (p=0.0070 in COSMIC-HF)[3]▼ -3.05 bpm (meta-analysis)[1]
Systolic Blood Pressure ▼ -13% (at 20 mg oral dose)[1]▼ -4 mmHg (at 0.4 µg/kg/min IV)[2]No significant change[5]▲ +5.32 mmHg (meta-analysis)[1]
Force of Contraction (in vitro) ▲ +278.3% (non-failing human heart tissue)[6]N/AN/AN/A
Table 2: Summary of Hemodynamic Effects from Clinical Trials

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways through which these inotropic agents exert their effects on the cardiac myocyte.

Isomazole_Mechanism cluster_membrane Sarcolemma cluster_myofilaments Myofilaments Isomazole Isomazole PDE3_4 PDE III/IV Isomazole->PDE3_4 Inhibits Troponin_C Troponin C Isomazole->Troponin_C Sensitizes cAMP cAMP PDE3_4->cAMP Degrades AC Adenylyl Cyclase AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Contraction Contraction Ca_Channel->Contraction Increased Ca2+ influx Troponin_C->Contraction Initiates

Caption: this compound Signaling Pathway

Levosimendan_Mechanism cluster_myofilaments Myofilaments cluster_membrane Sarcolemma (Vascular Smooth Muscle) Levosimendan Levosimendan Troponin_C Troponin C Levosimendan->Troponin_C Binds to K_ATP ATP-sensitive K+ Channel Levosimendan->K_ATP Opens Contraction Contraction Troponin_C->Contraction Enhances Ca2+ sensitivity Ca2_plus Ca2+ Ca2_plus->Troponin_C Vasodilation Vasodilation K_ATP->Vasodilation Leads to

Caption: Levosimendan's Dual Mechanism of Action

Omecamtiv_Mecarbil_Mechanism cluster_sarcomere Sarcomere Omecamtiv Omecamtiv Mecarbil Myosin Cardiac Myosin Omecamtiv->Myosin Activates Cross_Bridge Actin-Myosin Cross-Bridge Myosin->Cross_Bridge Increases rate of entry into force- producing state Actin Actin Actin->Cross_Bridge Contraction Contraction Cross_Bridge->Contraction Prolongs systolic ejection time

Caption: Omecamtiv Mecarbil's Mechanism of Action

Istaroxime_Mechanism cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_cytosol Cytosol Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Activates Intra_Na Intracellular Na+ NaK_ATPase->Intra_Na Reduces Na+ efflux Na_Ca_Exchanger Na+/Ca2+ Exchanger Intra_Ca Intracellular Ca2+ Na_Ca_Exchanger->Intra_Ca Increases Relaxation Relaxation (Lusitropy) SERCA2a->Relaxation Enhances Ca2+ reuptake Intra_Na->Na_Ca_Exchanger Reduces Ca2+ efflux via Contraction Contraction Intra_Ca->Contraction

Caption: Istaroxime's Dual Luso-Inotropic Action

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for key clinical trials mentioned in this guide.

This compound Studies:

  • Study Design: An exploratory study involved 12 patients with stable chronic heart failure (CHF) class III-IV. Single oral doses of isomazole (5-30 mg) were administered.[1]

  • Hemodynamic Measurements: Hemodynamic parameters were assessed using ambulatory ECG monitoring.[1]

  • Endpoints: The primary endpoints included changes in pulmonary wedge pressure, cardiac output, mean arterial pressure, and pulmonary artery pressure.[1]

Levosimendan - LIDO (Levosimendan Infusion versus Dobutamine) Study:

  • Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group trial involving 203 patients with severe low-output heart failure.[7][8]

  • Intervention: Patients received either a levosimendan infusion (24 µg/kg loading dose over 10 minutes, followed by a continuous infusion of 0.1 µg/kg/min for 24 hours) or a dobutamine infusion (initial dose of 5 µg/kg/min without a loading dose, with potential titration).[7][9]

  • Hemodynamic Monitoring: Continuous hemodynamic monitoring was performed.[7]

  • Primary Endpoint: The proportion of patients with a hemodynamic improvement, defined as an increase of 30% or more in cardiac output and a decrease of 25% or more in pulmonary-capillary wedge pressure at 24 hours.[7]

Omecamtiv Mecarbil - GALACTIC-HF (Global Approach to Lowering Adverse Cardiac Outcomes Through Improving Contractility in Heart Failure) Trial:

  • Study Design: An international, multicenter, randomized, double-blind, placebo-controlled, event-driven cardiovascular outcomes trial with over 8,000 patients with chronic symptomatic heart failure with reduced ejection fraction (HFrEF).[10][11]

  • Intervention: Patients were randomized to either oral placebo or omecamtiv mecarbil, with doses of 25, 37.5, or 50 mg twice daily, guided by pharmacokinetic monitoring.[10][11]

  • Inclusion Criteria: Patients had a left ventricular ejection fraction (LVEF) of ≤35%, elevated natriuretic peptides, and a recent hospitalization or emergency department visit for heart failure.[10][11]

  • Primary Efficacy Outcome: The time to cardiovascular death or first heart failure event.[10]

Istaroxime - HORIZON-HF (Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent) Trial:

  • Study Design: A phase 2, randomized, double-blind, placebo-controlled, multicenter dose-escalation exploratory study in 120 patients hospitalized with worsening heart failure and an LVEF of ≤35%.[12][13][14]

  • Intervention: Patients were randomized (3:1) to a 6-hour continuous infusion of one of three doses of istaroxime (0.5, 1.0, or 1.5 µg/kg/min) or placebo.[12][15]

  • Hemodynamic and Echocardiographic Measurements: All patients underwent pulmonary artery catheterization and comprehensive 2-dimensional/Doppler and tissue Doppler echocardiography at baseline and at the end of the 6-hour infusion.[14]

  • Primary Endpoint: The change in pulmonary capillary wedge pressure from baseline.[12][15]

Conclusion

The landscape of inotropic therapy for heart failure has evolved significantly since the investigation of agents like this compound. Newer agents such as Levosimendan, Omecamtiv mecarbil, and Istaroxime offer more targeted and diverse mechanisms of action. Levosimendan's dual inotropic and vasodilatory effects, Omecamtiv mecarbil's direct activation of the cardiac motor protein, and Istaroxime's combined effects on cellular ion transport and calcium handling represent distinct approaches to enhancing cardiac function.

While this compound's development was not pursued, its profile as a PDE inhibitor with calcium-sensitizing effects provides a useful historical and pharmacological context. The data presented in this guide underscores the ongoing search for inotropic agents that can improve hemodynamic parameters and clinical outcomes without the adverse effects associated with older drug classes. For researchers and drug development professionals, understanding the nuances of these different mechanisms and the methodologies used to evaluate them is paramount in the quest for safer and more effective treatments for heart failure.

References

Comparative toxicity profile of Isomazole Hydrochloride and its parent compound sulmazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of the cardiotonic agent Isomazole Hydrochloride and its parent compound, Sulmazole. Both belong to the class of imidazopyridine derivatives known for their positive inotropic and vasodilatory effects, primarily through the inhibition of phosphodiesterase (PDE). Understanding the nuanced differences in their toxicity is crucial for preclinical and clinical drug development. This comparison synthesizes available experimental data to highlight key safety considerations.

Executive Summary

Quantitative Toxicity Profile

A summary of the available quantitative toxicity data is presented below. A direct comparison is limited by the lack of published LD50 values for Sulmazole.

Toxicity Metric This compound Sulmazole Reference Species/System
Acute Oral LD50 ~ 135 mg/kgData Not AvailableRat
Acute Oral LD50 ~ 525 mg/kgData Not AvailableMouse
No-Observed-Adverse-Effect-Level (NOAEL) for Cardiotoxicity 2 mg/kg/day (chronic oral)Data Not AvailableDog
Lowest-Observed-Adverse-Effect-Level (LOAEL) for Cardiotoxicity 5-6 mg/kg/day (chronic oral)Data Not AvailableDog

Key Observations:

  • Isomazole exhibits moderate acute toxicity via the oral route in rodents.[1]

  • Chronic administration of Isomazole in dogs demonstrates dose-dependent cardiotoxicity, including increased heart weight and myocardial fibrosis, at doses of 6 mg/kg and above.[1] A clear no-effect dose was established at 2 mg/kg.

Qualitative and Clinical Adverse Effects

Adverse Effect Type This compound (Non-Clinical) Sulmazole (Clinical)
Cardiovascular Increased heart rate, increased heart weight, multifocal myocardial fibrosis (dog, chronic).[1]Ventricular extrasystoles (human).[2]
Hepatic Centrilobular fat deposition, increased liver weight (rat, subchronic).[1]Possible liver function disturbances (human).[2]
Neurological Leg weakness, hypoactivity, tremors, clonic convulsions, ataxia (rodent, acute).[1]Yellow-colored vision (human).[2]
Vascular Periarteritis in mesenteric arteries (rat, subchronic).[1]Not Reported

Key Observations:

  • Adverse effects for Isomazole have been characterized in animal models and are primarily extensions of its pharmacological activity on the cardiovascular system.[1]

  • Reported side effects for Sulmazole in human patients include visual disturbances and cardiac arrhythmias.[2] The potential for liver function disturbances was also noted.[2]

Mechanism of Toxicity: A Signaling Pathway Perspective

Both Isomazole and Sulmazole are phosphodiesterase (PDE) inhibitors. Their primary toxicities are mechanistically linked to this action. By inhibiting PDE-III in cardiac and vascular smooth muscle, intracellular levels of cyclic adenosine monophosphate (cAMP) increase. This leads to activation of Protein Kinase A (PKA), which then phosphorylates multiple downstream targets. In the heart, this results in increased calcium influx, leading to enhanced contractility (inotropy) and heart rate (chronotropy). While therapeutically beneficial in heart failure, excessive or sustained activation of this pathway can become cardiotoxic, leading to arrhythmias, myocardial hypertrophy, and eventually fibrosis.

G cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_toxicity Toxic Outcomes AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion PDE3 PDE-III ATP ATP cAMP->PDE3 Degradation PKA Protein Kinase A (Active) cAMP->PKA Activation Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylation Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Increased Opening Toxicity ↑ Heart Rate ↑ Contractility Myocardial Fibrosis Ca_Influx->Toxicity Leads to Drug Sulmazole or Isomazole Drug->PDE3 Inhibition G start Start: Select Healthy, Fasted Female Rats acclimate Acclimatize Animals (≥5 days) start->acclimate dose1 Administer Starting Dose (e.g., 300 mg/kg) to Group 1 (n=3) acclimate->dose1 obs1 Observe for 48h dose1->obs1 decision1 Mortality Check obs1->decision1 dose_lower Dose Group 2 (n=3) at Lower Dose decision1->dose_lower ≥2 animals die dose_higher Dose Group 2 (n=3) at Higher Dose decision1->dose_higher <2 animals die obs2 Observe for 14 Days Total (Clinical Signs, Body Weight) dose_lower->obs2 dose_higher->obs2 necropsy Terminal Gross Necropsy obs2->necropsy end Calculate LD50 and Classify Toxicity necropsy->end

References

Safety Operating Guide

Essential Safety and Handling Guidance for Isomazole Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Isomazole Hydrochloride was not publicly available at the time of this writing. The following guidance is based on general laboratory safety protocols for handling potent, powdered research compounds of unknown toxicity and data extrapolated from SDSs of analogous chemical structures. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on procedural, step-by-step guidance to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

When handling this compound in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye Protection Chemical safety goggles or a face shieldMust be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile or neoprene glovesInspect gloves for integrity before each use. Double gloving is recommended. Follow proper glove removal technique to avoid skin contamination.
Respiratory Protection NIOSH-approved N95 or higher respiratorRecommended when handling the powder outside of a certified chemical fume hood or for spill cleanup to prevent inhalation of airborne particles.
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect street clothes and skin from contamination. Consider a disposable gown for procedures with a high risk of contamination.

Operational Plan: Safe Handling Procedures

1. Engineering Controls:

  • Always handle solid this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

2. Weighing and Preparation of Solutions:

  • Designate a specific area within the fume hood for weighing.

  • Use a disposable weighing dish or line the balance with aluminum foil to contain any spills.

  • Close the primary container immediately after dispensing.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

3. General Handling:

  • Avoid creating dust.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

  • All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste.

  • Collect waste in a designated, sealed, and properly labeled container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific guidance.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh exp_dissolve Prepare Solution prep_weigh->exp_dissolve exp_conduct Conduct Experiment exp_dissolve->exp_conduct cleanup_decon Decontaminate Work Area exp_conduct->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isomazole Hydrochloride
Reactant of Route 2
Reactant of Route 2
Isomazole Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.